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(2,2-Difluoro-1-phenylcyclopropyl)methanamine Documentation Hub

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  • Product: (2,2-Difluoro-1-phenylcyclopropyl)methanamine
  • CAS: 741674-83-9

Core Science & Biosynthesis

Foundational

The Strategic Imperative of (2,2-Difluoro-1-phenylcyclopropyl)methanamine in Modern Drug Design

A Technical Guide for Advanced Medicinal Chemists and Drug Development Professionals Foreword: Beyond Flat Rings and Flexible Chains In the relentless pursuit of novel therapeutics with superior efficacy and safety profi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Medicinal Chemists and Drug Development Professionals

Foreword: Beyond Flat Rings and Flexible Chains

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing into the underexplored territories of chemical space. The era of relying solely on traditional, often planar, aromatic systems and conformationally ambiguous alkyl chains is waning. Today, the strategic incorporation of unique, three-dimensional scaffolds is paramount to achieving the desired potency, selectivity, and pharmacokinetic properties. Among these, the gem-difluorinated cyclopropane ring system, particularly as embodied in (2,2-Difluoro-1-phenylcyclopropyl)methanamine , has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of this moiety, elucidating its profound impact on critical drug-like properties and offering practical insights into its application.

The Physicochemical Impact of the gem-Difluorocyclopropyl Group: A Paradigm Shift

The introduction of a gem-difluoro group onto a cyclopropane ring is not a mere substitution; it is a fundamental alteration of the electronic and steric landscape of the molecule. This modification imparts a unique combination of properties that can be strategically leveraged to overcome common drug development hurdles.[1]

Modulating Basicity (pKa): Fine-Tuning Target Engagement

The potent electron-withdrawing nature of the two fluorine atoms exerts a significant inductive effect, pulling electron density away from the proximal aminomethyl group.[1] This results in a predictable and substantial reduction in the basicity (pKa) of the amine compared to its non-fluorinated counterpart.

Table 1: Comparative pKa Values of Phenylcyclopropylamine Analogs

CompoundStructureApproximate pKaRationale for Change
(1-Phenylcyclopropyl)methanamine(Structure to be visualized)9.5 - 10.5Standard primary amine basicity.
(2,2-Difluoro-1-phenylcyclopropyl)methanamine(Structure to be visualized)7.5 - 8.5Strong inductive electron withdrawal by the CF2 group reduces the electron density on the nitrogen, making it a weaker base.[1][2]

This modulation of pKa is a critical tool for medicinal chemists. A lower pKa can mitigate off-target effects, particularly those associated with interactions with aminergic GPCRs and transporters, which are often sensitive to the charge state of a ligand.[3] Furthermore, reducing basicity can be a key strategy to improve oral bioavailability by minimizing clearance mechanisms that target highly basic compounds.[1]

Lipophilicity (LogP/LogD): A Subtle but Powerful Influence

The impact of the gem-difluoro group on lipophilicity is more nuanced than its effect on pKa. While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a straightforward increase in lipophilicity. The overall effect is context-dependent, influenced by the molecular environment, including ring size and the nature of other functional groups.[1][2] However, in many cases, the replacement of two hydrogens with two fluorines can lead to a modest increase in lipophilicity, which can be beneficial for membrane permeability and blood-brain barrier penetration, crucial for CNS-targeted drugs.[4]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of incorporating the gem-difluorocyclopropyl moiety is the enhancement of metabolic stability.[5][6][7] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6] By replacing metabolically labile C-H bonds with robust C-F bonds, particularly at benzylic or other vulnerable positions, the metabolic "soft spots" of a molecule can be effectively blocked.[6][7] This often leads to a longer half-life, reduced clearance, and improved overall systemic exposure of the drug candidate.[6] Studies on various fluorinated cycloalkanes have shown that gem-difluorination generally either does not negatively affect or slightly improves metabolic stability.[2]

Conformational Control and Bioisosterism: Sculpting Molecular Shape for Optimal Binding

The rigid, three-dimensional nature of the cyclopropane ring, further influenced by the stereoelectronic effects of the gem-difluoro group, offers a powerful means of conformational control.[5][8][9] This is a significant departure from the conformational flexibility of acyclic linkers, allowing for the pre-organization of a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[10]

G cluster_0 Conformational Effects of gem-Difluorination Rigid_Scaffold Rigid Cyclopropane Ring Pre-organization Pre-organization for Binding Rigid_Scaffold->Pre-organization Gauche_Effect Gauche Effect of C-F Bonds Gauche_Effect->Pre-organization Dipole_Minimization Dipole Minimization Dipole_Minimization->Pre-organization Reduced_Entropy Reduced Entropic Penalty Pre-organization->Reduced_Entropy Improved_Potency Improved Potency & Selectivity Reduced_Entropy->Improved_Potency

Figure 1: Conformational benefits of the gem-difluorocyclopropyl moiety.

The gem-difluorocyclopropyl group can also serve as a bioisostere for other chemical groups, such as a carbonyl group or a larger alkyl group, while offering distinct physicochemical properties.[11][12] This bioisosteric replacement can be a powerful strategy to improve drug-like properties without sacrificing target affinity. For instance, the difluoromethyl group (CHF2) is a known bioisostere for methyl, hydroxyl, and thiol groups.[5]

Synthetic Strategies: Accessing the (2,2-Difluoro-1-phenylcyclopropyl)methanamine Scaffold

The synthesis of (2,2-difluoro-1-phenylcyclopropyl)methanamine and its derivatives typically involves the construction of the difluorocyclopropane ring followed by functional group manipulation to introduce the aminomethyl moiety. A common and effective method is the difluorocyclopropanation of a styrene derivative.[13]

Key Synthetic Protocol: Difluorocyclopropanation of Styrene

This protocol outlines a general procedure for the synthesis of a key intermediate, ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate, which can then be converted to the desired amine.

Step 1: Difluorocarbene Generation and Cyclopropanation

  • To a stirred solution of styrene (1.0 equiv.) in a suitable solvent (e.g., toluene or diglyme) at an elevated temperature (e.g., 150-180 °C), add a difluorocarbene precursor such as sodium chlorodifluoroacetate (ClCF2COONa) or trimethyl(trifluoromethyl)silane (TMSCF3) with a suitable initiator (e.g., sodium iodide).[13]

  • The in situ generated difluorocarbene undergoes a [2+1] cycloaddition with the styrene double bond.

  • Maintain the reaction at the elevated temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purify the crude product by column chromatography to yield the ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

G Styrene Styrene Intermediate [Transition State] Styrene->Intermediate [2+1] Cycloaddition Carbene + :CF2 (from precursor) Carbene->Intermediate Product Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate Intermediate->Product

Sources

Exploratory

Introduction: The Significance of Fluorinated Cyclopropylamines in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Structure Analysis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry, the strategic inc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclopropyl ring, a strained three-membered carbocycle, is another privileged motif, often acting as a bioisosteric replacement for larger, more flexible groups, thereby locking in favorable conformations.

The molecule (2,2-Difluoro-1-phenylcyclopropyl)methanamine represents a convergence of these powerful structural elements. It is a derivative of the well-known monoamine oxidase (MAO) inhibitor scaffold, trans-2-phenylcyclopropylamine (Tranylcypromine).[3][4] The introduction of a gem-difluoro group on the cyclopropane ring is a deliberate design choice aimed at modulating the electronic and steric properties of the parent structure. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic and analytical techniques required to unequivocally determine the chemical structure of (2,2-Difluoro-1-phenylcyclopropyl)methanamine, offering insights into the causality behind experimental choices for researchers in drug development.

Molecular Blueprint: Key Structural Features

The unambiguous identification of (2,2-Difluoro-1-phenylcyclopropyl)methanamine hinges on the confirmation of several key structural features:

  • A Phenyl Group: A monosubstituted benzene ring.

  • A Cyclopropane Ring: A strained three-membered ring.

  • A gem-Difluoro Group: Two fluorine atoms attached to the same carbon atom (C2). This is a critical feature that dramatically influences the molecule's properties and its spectroscopic signature.[5]

  • An Aminomethyl Group: A -CH₂NH₂ moiety.

  • A Quaternary Carbon Center: The C1 carbon of the cyclopropane ring is a chiral center, bonded to the phenyl group, the aminomethyl group, and the other two carbons of the ring. This implies the molecule can exist as a pair of enantiomers.

A plausible synthetic route often involves the difluorocyclopropanation of a styrene precursor using a difluorocarbene source, followed by functional group manipulations to install the aminomethyl group.[6][7] Understanding the synthesis is crucial for anticipating potential impurities or isomeric byproducts.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural elucidation. A synergistic workflow, where the strengths of each method complement the others, is essential for a self-validating and trustworthy analysis.

G cluster_0 Primary Analysis cluster_1 Functional Group Confirmation cluster_2 Definitive 3D Structure NMR Spectroscopy NMR Spectroscopy IR Spectroscopy IR Spectroscopy NMR Spectroscopy->IR Spectroscopy Cross-validation Final Structure Final Structure NMR Spectroscopy->Final Structure Primary Evidence Mass Spectrometry Mass Spectrometry Mass Spectrometry->Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation X-ray Crystallography X-ray Crystallography Initial Synthesis Initial Synthesis Initial Synthesis->NMR Spectroscopy Connectivity & Stereochemistry Initial Synthesis->Mass Spectrometry Molecular Weight & Formula Final Structure->X-ray Crystallography Absolute Confirmation (if crystalline)

Caption: Overall workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical; CD₃OD is often suitable for amine hydrochlorides.[8]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR: If assignments are ambiguous, 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are invaluable.

Data Interpretation and Expected Signals

¹H NMR Spectroscopy: The proton spectrum reveals the number of different proton environments and their connectivity through spin-spin coupling.

  • Aromatic Protons (Phenyl): A multiplet integrating to 5H is expected in the range of δ 7.2-7.5 ppm.[8]

  • Methylene Protons (-CH₂NH₂): These two protons are diastereotopic due to the adjacent chiral center. They will likely appear as two separate signals or a complex multiplet, further split by coupling to each other and potentially the amine protons. Their chemical shift would be around δ 3.0-3.5 ppm.[8]

  • Cyclopropyl Protons (-CH₂-CF₂-): These are the most complex signals. They are diastereotopic and will show geminal coupling to each other and cis and trans vicinal coupling to the fluorine atoms. This results in complex multiplets, typically in the upfield region of δ 1.5-2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet, integrating to 2H. The chemical shift is variable and depends on concentration, solvent, and temperature. It may exchange with D₂O.

¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule.

  • Aromatic Carbons: Four signals are expected between δ 125-140 ppm. The quaternary carbon attached to the cyclopropane ring will be less intense.[8]

  • Methylene Carbon (-CH₂NH₂): A single peak around δ 40-45 ppm.

  • Cyclopropyl Carbons:

    • C1 (Quaternary): A signal around δ 30-40 ppm.

    • C2 (-CF₂-): This is a highly characteristic signal. It will be significantly shifted by the attached fluorines and will appear as a triplet due to the one-bond ¹J(C-F) coupling, typically in the range of δ 110-120 ppm.

    • C3 (-CH₂-): A signal in the upfield region, around δ 20-30 ppm, which may show smaller two-bond ²J(C-F) coupling.

¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.2 - 7.5Multiplet5H
-CH₂-NH₂3.0 - 3.5Multiplet2H
Cyclopropyl-H1.5 - 2.5Multiplet2H
-NH₂VariableBroad Singlet2H
¹³C NMR Data Chemical Shift (δ, ppm) Key Feature
Phenyl-C125 - 1404 signals expected
-C H₂-NH₂40 - 45
C 1-Ph30 - 40Quaternary
C 2-F₂110 - 120Triplet (¹J(C-F))
C 3-H₂20 - 30

¹⁹F NMR Spectroscopy: This is a definitive experiment to confirm the gem-difluoro moiety. The two fluorine atoms are diastereotopic and will couple to each other and to the adjacent cyclopropyl protons, resulting in two complex multiplets.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers a fingerprint that confirms the connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode, which will protonate the basic amine group to form the [M+H]⁺ ion.

  • Analysis: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Data Interpretation
  • Molecular Formula: C₁₀H₁₁F₂N

  • Monoisotopic Mass: 183.0860

  • Expected [M+H]⁺ (HRMS): 184.0938

The fragmentation pattern provides a roadmap of the molecule's structure. Key bond cleavages can be predicted and matched to the observed spectrum.

G M [M+H]⁺ m/z 184.09 F1 [M-NH₃]⁺ m/z 167.07 M->F1 -NH₃ F2 [M-CH₂NH₂]⁺ m/z 154.08 M->F2 -•CH₂NH₂ F3 Tropylium Ion m/z 91.05 F2->F3 Rearrangement

Caption: Predicted key fragmentation pathways in ESI-MS/MS.

Ion Calculated m/z Description
[M+H]⁺184.0938Protonated Molecular Ion
[M-NH₃]⁺167.0673Loss of ammonia
[M-CH₂NH₂]⁺154.0822Loss of aminomethyl radical
[C₇H₇]⁺91.0548Tropylium ion from phenyl group

The observation of these specific fragments provides strong, self-validating evidence for the proposed structure. The fragmentation of amines often involves alpha-cleavage, making the loss of the aminomethyl radical a highly probable event.[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a KBr pellet (for solids), a thin film on a salt plate (for oils), or in a solution cell.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum should display characteristic absorption bands corresponding to all the functional groups in (2,2-Difluoro-1-phenylcyclopropyl)methanamine.[10]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic (Phenyl)
2850 - 3000C-H StretchAliphatic (-CH₂-)
~1600, ~1490C=C StretchAromatic Ring
1000 - 1200C-F Stretchgem-Difluoro Group
1000 - 1250C-N StretchAmine

The presence of a strong, broad absorption band in the 1000-1200 cm⁻¹ region is particularly diagnostic for the C-F bonds.[11][12] The N-H stretching of the primary amine will typically appear as a doublet in this region.

X-ray Crystallography: The Definitive Answer

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. It is the gold standard for confirming connectivity, bond lengths, bond angles, and absolute stereochemistry (if a chiral resolving agent is used or anomalous dispersion is measured).

Experimental Protocol
  • Crystal Growth: Grow single crystals of the compound, often from its hydrochloride salt, by slow evaporation from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would provide definitive proof of the gem-difluoro-1-phenylcyclopropyl core and the connectivity of the aminomethyl group, leaving no room for doubt.

Conclusion

The structural analysis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine is a textbook example of the modern, multi-technique approach to chemical characterization. While NMR spectroscopy provides the foundational data on the molecular framework, it is the corroboration with high-resolution mass spectrometry for molecular formula and fragmentation, and IR spectroscopy for functional group confirmation, that builds a robust, self-validating case. For absolute proof, particularly regarding stereochemistry, X-ray crystallography remains the unparalleled method. This comprehensive analytical workflow ensures the scientific integrity required for advancing such promising molecules in the fields of research and drug development.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]

  • Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed Central. Available at: [Link]

  • (2-Phenylcyclopropyl)methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). PubChem, National Institutes of Health. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. PubMed Central. Available at: [Link]

  • General transformation of gem-difluorocyclopropanes. ResearchGate. Available at: [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed, National Institutes of Health. Available at: [Link]

  • A novel and highly efficient synthesis of gem-difluorocyclopropanes. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. PubMed, National Institutes of Health. Available at: [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Indian Academy of Sciences. Available at: [Link]

  • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. SciSpace. Available at: [Link]

  • Synthesis and radical ring opening behaviour of 1,1-difluoro-2-heptyl-2-vinylcyclopropane and some of its isomers. ResearchGate. Available at: [Link]

  • Publications. OSU Mass Spectrometry Center. Available at: [Link]

  • MassQL Compendium. MassQL Compendium. Available at: [Link]

  • Phenyl(2-phenylcyclopropyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. Available at: [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. ResearchGate. Available at: [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • 2-Methyl-1-phenyl-2-propen-1-ol. NIST WebBook. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa and Basicity of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of fluorinated bioisosteres has become a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of fluorinated bioisosteres has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the gem-difluorocyclopropyl group is of particular interest due to its unique conformational and electronic characteristics. This guide provides a comprehensive analysis of the basicity and predicted pKa of (2,2-Difluoro-1-phenylcyclopropyl)methanamine, a scaffold of significant relevance in drug discovery. We will dissect the structural components of the molecule, evaluate their individual and collective impact on the basicity of the primary amine, and provide detailed, field-proven protocols for the experimental determination and computational prediction of its pKa. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of novel therapeutics incorporating this valuable structural motif.

Introduction: The Strategic Importance of Fluorinated Cyclopropylamines in Drug Design

The cyclopropyl ring, a conformationally constrained, three-dimensional scaffold, has seen a dramatic rise in its application within drug discovery programs. Its rigid nature can lock in bioactive conformations, improving target affinity and selectivity. When this motif is further functionalized with fluorine, particularly as a gem-difluoro group, it imparts a host of desirable properties. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and alter the acidity or basicity of proximal functional groups.[1]

(2,2-Difluoro-1-phenylcyclopropyl)methanamine combines three key structural features: a primary amine, which serves as a critical interaction point in many biological systems and influences solubility; a phenyl group, which can engage in various non-covalent interactions with protein targets; and the gem-difluorocyclopropyl moiety. Understanding the basicity of the amine in this specific molecular context is paramount, as the pKa value dictates the ionization state at physiological pH (typically ~7.4). This, in turn, profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities. This guide will provide a detailed exploration of the factors governing the pKa of this molecule and the methodologies to accurately determine it.

Structural Dissection and Predicted Effects on Basicity

The basicity of the primary amine in (2,2-Difluoro-1-phenylcyclopropyl)methanamine is a consequence of the interplay between several electronic and steric factors. To predict its pKa, we must first establish a baseline and then consider the perturbations introduced by the phenyl and gem-difluoro substituents.

The Baseline: Cyclopropylmethanamine

The parent structure, cyclopropylmethanamine, serves as our starting point. The unsubstituted cyclopropylamine has a pKa of approximately 9.10.[2][3][4] The methylene spacer between the cyclopropyl ring and the amine in cyclopropylmethanamine would slightly increase the basicity compared to cyclopropylamine itself, likely bringing the pKa into the range of typical primary alkylamines (pKa ~10.6).

The Inductive Effect of the Gem-Difluoro Group

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect).[5][6] This effect pulls electron density away from the surrounding atoms through the sigma bonds.[7][8][9] In the case of the gem-difluoro group, two fluorine atoms create a strong dipole, significantly reducing the electron density on the cyclopropyl ring. This electron withdrawal is transmitted to the aminomethyl group, destabilizing the protonated form (the conjugate acid, -CH₂NH₃⁺) and thereby reducing the basicity of the amine.

For a quantitative estimation, we can look at a close analogue, 2,2-difluoroethanamine (F₂CHCH₂NH₂), which has a pKa of 7.3.[9] This represents a significant decrease from a typical primary amine like ethylamine (pKa ~10.7). This suggests that the gem-difluoro group, even when beta to the amine, can reduce the pKa by over 3 units. A similar magnitude of reduction is expected in our target molecule.

The Phenyl Group: A Balancing Act

The phenyl group, attached to the same carbon as the aminomethyl group, will also influence the amine's basicity. The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, leading to a weak electron-withdrawing inductive effect. This would further decrease the basicity of the amine. A predicted pKa for the non-fluorinated analogue, cyclopropyl(phenyl)methanamine, is approximately 9.29, which is lower than a simple alkylamine, supporting the electron-withdrawing nature of the phenylcyclopropyl moiety.[10]

A Reasoned pKa Estimation

Given the lack of direct experimental data for (2,2-Difluoro-1-phenylcyclopropyl)methanamine, we can formulate a reasoned estimation based on the analysis of its structural components:

CompoundExperimental/Predicted pKaReference
Cyclopropylamine~9.10[2][3][4]
2,2-Difluoroethanamine7.3[9]
Cyclopropyl(phenyl)methanamine9.29 (Predicted)[10]
(2,2-Difluoro-1-phenylcyclopropyl)methanamine ~6.0 - 7.0 (Estimated) N/A

Starting with a baseline pKa for a primary amine around 10.6, the presence of the gem-difluoro group is expected to cause a significant reduction. Drawing a parallel with the effect seen in 2,2-difluoroethanamine, a decrease of 3-4 pKa units is plausible. The additional weak electron-withdrawing effect of the phenyl group would likely push the pKa even lower. Therefore, a predicted pKa in the range of 6.0 to 7.0 is a scientifically sound estimation. This would mean that at physiological pH of 7.4, a significant portion of the molecule would exist in its neutral, unprotonated form.

The logical relationship of these structural effects on the final pKa is visualized in the diagram below.

G cluster_0 Structural Components & Effects cluster_1 Predicted Outcome Baseline Baseline: Primary Amine (pKa ~10.6) Predicted_pKa Estimated pKa ~6.0 - 7.0 Baseline->Predicted_pKa Base Value Inductive Gem-Difluoro Group Strong -I Effect (pKa reduction of ~3-4 units) Inductive->Predicted_pKa Major Influence Phenyl Phenyl Group Weak -I Effect (Further pKa reduction) Phenyl->Predicted_pKa Minor Influence G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (1-5 mM in H₂O) Calibrate->Prepare_Sample Adjust_Ionic Adjust Ionic Strength (e.g., 0.15 M KCl) Prepare_Sample->Adjust_Ionic Purge Purge with N₂/Ar Adjust_Ionic->Purge Titrate Titrate with Standardized NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. [11][12]The phenyl group in our target molecule makes this a viable approach.

  • Spectral Scans: Prepare two stock solutions of the compound at the same concentration. Adjust the pH of one solution to be at least 2 pH units below the estimated pKa (fully protonated) and the other to be at least 2 pH units above (fully deprotonated). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelength where the difference in absorbance is maximal.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the estimated pKa of the compound (e.g., from pH 5 to 8).

  • Sample Preparation: Prepare a series of solutions by adding a constant amount of the compound's stock solution to each of the different pH buffers.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(Aᵢ - A) / (A - Aₙ)] Where:

    • A is the absorbance of the sample at a given pH.

    • Aᵢ is the absorbance of the fully protonated species.

    • Aₙ is the absorbance of the neutral (deprotonated) species. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point. [12]

Computational pKa Prediction

In the absence of experimental data, and to guide synthetic efforts, computational methods are invaluable for predicting pKa values. [13]

Quantum Mechanical Methods

First-principles quantum mechanical (QM) calculations can provide accurate pKa predictions. The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution.

  • Structure Optimization: Perform geometry optimization for both the protonated (conjugate acid) and deprotonated (neutral base) forms of the molecule using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G*).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy in the gas phase.

  • Solvation Energy Calculation: Calculate the solvation free energy for both species using an implicit solvent model, such as the Polarizable Continuum Model (PCM). [7]4. pKa Calculation: The pKa is calculated using the following thermodynamic cycle: pKa = (ΔGsolv) / (2.303 RT) Where ΔGsolv is the free energy change of the deprotonation reaction in solution, which is derived from the gas-phase free energy change and the solvation free energies of all species involved (including the proton).

Machine Learning and QSPR Models

An emerging and powerful approach involves the use of machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models. [14][15]These models are trained on large datasets of experimentally determined pKa values and can predict the pKa of new molecules based on their structural features. For novel scaffolds, especially those containing fluorine, it is crucial to use models that have been specifically trained on or can accurately handle such functionalities. [14]

Conclusion and Future Outlook

(2,2-Difluoro-1-phenylcyclopropyl)methanamine is a molecular scaffold with significant potential in drug discovery. A thorough understanding of its basicity is critical for its successful application. Based on a detailed analysis of its structural components, we estimate its pKa to be in the range of 6.0 to 7.0. This reduced basicity, driven by the strong inductive effect of the gem-difluoro group, is a key feature that medicinal chemists can leverage to fine-tune the pharmacokinetic properties of lead compounds.

While this guide provides a robust theoretical framework and a reasoned estimation, we strongly advocate for the experimental determination of the pKa using the detailed protocols provided herein. The synergy between predictive modeling and empirical measurement will undoubtedly accelerate the design and development of next-generation therapeutics built upon this promising fluorinated scaffold.

References

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2). [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Pharmaffiliates. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Wikipedia. Inductive effect. [Link]

  • ChemTalk. Inductive Effect. [Link]

  • Imamura, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Filo. Write a note on factors affecting the Pka Values of acids and bases. [Link]

  • PubChem. 2,2-Difluoroethanamine. [Link]

  • Kirk, K. L. (2009). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

Exploratory

Technical Guide: Lipophilicity & LogP of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

The following technical guide details the lipophilicity and LogP characteristics of (2,2-Difluoro-1-phenylcyclopropyl)methanamine , a specialized fluorinated building block used in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the lipophilicity and LogP characteristics of (2,2-Difluoro-1-phenylcyclopropyl)methanamine , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary & Compound Identity

(2,2-Difluoro-1-phenylcyclopropyl)methanamine represents a strategic scaffold in modern drug design, often utilized to modulate metabolic stability and lipophilicity in hit-to-lead optimization. This compound incorporates a gem-difluorocyclopropyl moiety, a bioisostere that significantly alters the physicochemical profile compared to its non-fluorinated parent, (1-phenylcyclopropyl)methanamine.

This guide provides a rigorous analysis of its lipophilic behavior, distinguishing between intrinsic lipophilicity (LogP ) and pH-dependent distribution (LogD ), and offers validated protocols for their experimental determination.

Chemical Identity
PropertyDetail
IUPAC Name (2,2-Difluoro-1-phenylcyclopropyl)methanamine
Common Scaffold gem-Difluorocyclopropyl amine
Molecular Formula C₁₀H₁₁F₂N
Molecular Weight 183.20 g/mol
Key Feature β-Fluorine inductive effect on primary amine
Predicted LogP 1.8 – 2.2 (Context-dependent)
Predicted pKₐ 8.2 – 8.8 (Lowered vs. non-fluorinated analog)

Theoretical Framework: The Fluorine Effect

To accurately measure and interpret the LogP of this compound, one must understand the unique electronic environment introduced by the gem-difluorocyclopropane ring.

The "Polar Hydrophobicity" Paradox

While fluorine is the most electronegative element, C-F bonds are poor hydrogen bond acceptors and have low polarizability. However, in a strained cyclopropane ring, the two fluorine atoms at the C2 position create a significant dipole moment.

  • Vector Addition: The dipoles of the two C-F bonds reinforce each other.

  • Lipophilicity Modulation: Unlike a simple trifluoromethyl (CF₃) group which typically increases LogP (adds hydrophobicity), the gem-difluorocyclopropyl group is often lipophilicity neutral or slightly lowering compared to a gem-dimethyl group, but lipophilicity increasing compared to a simple cyclopropyl group due to the larger molecular volume of fluorine.

pKₐ Shift and LogD Implications

The critical factor for this amine is the inductive electron-withdrawal by the fluorine atoms.

  • Path: F atoms at C2

    
     C1 
    
    
    
    Methylene C
    
    
    Amine N.
  • Effect: This withdrawal stabilizes the free base form of the amine, lowering the pKₐ of the conjugate acid (typically by 1.0–1.5 units compared to the non-fluorinated analog).

  • Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral (lipophilic) form compared to its non-fluorinated counterpart. Therefore, even if the intrinsic LogP is similar, the effective LogD₇.₄ is often higher.

Experimental Protocols

The following methodologies are selected for their precision in handling fluorinated amines.

Method A: Potentiometric Titration (The Gold Standard for pKₐ/LogP)

Best for: Simultaneous determination of pKₐ and LogP.

Principle: This method measures the shift in the pKₐ curve in the presence of octanol. The difference between the aqueous pKₐ and the apparent pKₐ in the biphasic system allows for the calculation of LogP.[1]

Protocol:

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Aqueous Titration: Titrate with 0.1 M KOH to determine the aqueous pKₐ.

  • Octanol Titration: Repeat the titration in a dual-phase system containing varying ratios of water-saturated octanol (e.g., 5 mL, 10 mL).

  • Calculation: Use the Bjerrum difference plot to solve for LogP using the equation:

    
    
    Where 
    
    
    
    is the partition coefficient and
    
    
    is the volume ratio (Octanol/Water).
Method B: ¹⁹F NMR Shake-Flask (The Specificity Method)

Best for: High accuracy without interference from impurities (which are invisible in ¹⁹F NMR).

Principle: Quantification of the fluorinated species in both phases using an internal standard (e.g., trifluorotoluene in the organic phase, trifluoroacetate in the aqueous phase).

Protocol:

  • Equilibration: Mix 2 mg of the compound with 2 mL of 1-octanol (pre-saturated with buffer) and 2 mL of phosphate buffer (pH 10.5 to ensure neutral species).

  • Agitation: Vortex for 2 minutes, then shake at 25°C for 4 hours. Centrifuge to separate phases.

  • Sampling:

    • Phase A (Octanol): Take 500 µL, add 50 µL of CDCl₃ (lock) and internal standard.

    • Phase B (Buffer): Take 500 µL, add 50 µL of D₂O (lock) and internal standard.

  • Acquisition: Acquire ¹⁹F NMR spectra (relaxation delay

    
    ).
    
  • Analysis: Integrate the signal of the gem-difluoro group (-130 to -150 ppm typically). Calculate P:

    
    
    
Method C: High-Throughput HPLC (Chromatographic Hydrophobicity Index)

Best for: Rapid screening of analogs.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic MeOH/Buffer (pH 10.5) at varying percentages (50%, 60%, 70%).

  • Calibration: Run a set of standard amines with known LogP values.

  • Measurement: Determine the retention factor (

    
    ) and extrapolate to 100% water (
    
    
    
    ).
  • Correlation: Convert

    
     to LogP using the calibration curve.
    

Visualization of Workflows & Mechanisms

Diagram 1: Inductive Effects & pKₐ Modulation

This diagram illustrates how the fluorine atoms modify the electronic properties of the amine.

G Substrate (2,2-Difluoro-1-phenylcyclopropyl)methanamine F_Atoms Gem-Difluoro Group (Electron Withdrawing) Substrate->F_Atoms Amine Primary Amine (-CH2-NH2) Substrate->Amine Inductive Inductive Effect (-I) Through Ring F_Atoms->Inductive High Electronegativity Inductive->Amine Reduces Electron Density pKa_Drop Lowered pKa (~8.5 vs 10.0) Amine->pKa_Drop Stabilizes Free Base LogD_Rise Increased LogD(7.4) (More Neutral Species) pKa_Drop->LogD_Rise Physiological Impact

Caption: Mechanistic pathway showing how gem-difluorination lowers basicity, thereby enhancing lipophilicity at physiological pH.

Diagram 2: Experimental Decision Matrix

A logic flow for selecting the correct LogP determination method.

ProtocolSelection Start Start: LogP Determination IsSamplePure Is Sample >98% Pure? Start->IsSamplePure HighThroughput Requirement: High Throughput? IsSamplePure->HighThroughput Yes Method_NMR Method B: 19F NMR Shake-Flask (High Specificity) IsSamplePure->Method_NMR No (Impure) Method_Titration Method A: Potentiometric Titration (Simultaneous pKa/LogP) HighThroughput->Method_Titration No (Detailed Profiling) Method_HPLC Method C: HPLC (CHI) (Rapid Estimation) HighThroughput->Method_HPLC Yes

Caption: Decision matrix for selecting the optimal experimental protocol based on sample purity and throughput needs.

Data Interpretation & Comparative Analysis

When analyzing the data generated from the above protocols, use the following comparative benchmarks.

CompoundStructureEst.[2][3][4][5][6][7][8] LogPEst.[1][7] pKₐLogD (pH 7.4)
Target (2,2-Difluoro-1-phenylcyclopropyl)methanamine 1.9 8.5 0.8
Analog 1(1-Phenylcyclopropyl)methanamine1.79.8-0.5
Analog 2Benzylamine1.19.5-0.9

Key Takeaway: While the intrinsic LogP of the target is only slightly higher than the non-fluorinated analog (due to the lipophilicity of fluorine), the LogD at physiological pH is significantly higher (positive vs. negative). This is because the fluorine lowers the pKₐ, ensuring that a substantial portion of the drug exists in the neutral, membrane-permeable form at pH 7.4.

References

  • Enamine Ltd. (2022).[8] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[2] [Link]

  • Liashuk, O. S., et al. (2025).[9] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv.[9] [Link][10]

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). [Link]

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025). Compound Summary for (2-Phenylcyclopropyl)methanamine. National Library of Medicine. [Link]

Sources

Foundational

Technical Whitepaper: Therapeutic & Synthetic Potential of (2,2-Difluoro-1-phenylcyclopropyl)methanamine Scaffolds

Executive Summary: The "Fluorine Effect" in Pharmacophore Design The (2,2-difluoro-1-phenylcyclopropyl)methanamine scaffold represents a critical structural evolution of the non-selective monoamine oxidase (MAO) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pharmacophore Design

The (2,2-difluoro-1-phenylcyclopropyl)methanamine scaffold represents a critical structural evolution of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA). While 2-PCPA is a validated clinical agent, its therapeutic window is limited by non-specific binding and rapid metabolic clearance.

The introduction of a gem-difluoro moiety at the C2 position of the cyclopropane ring serves three distinct medicinal chemistry objectives:

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the primary amine (typically from ~9.5 to ~7.3), altering ionization states at physiological pH and improving Blood-Brain Barrier (BBB) permeability.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking cytochrome P450-mediated hydroxylation at the otherwise labile cyclopropyl methylene position.

  • Mechanistic Tuning: In mechanism-based inhibitors (suicide substrates), the fluorine substitution alters the bond dissociation energy of the cyclopropane ring, tuning the kinetics of the radical ring-opening required for covalent enzyme inactivation.

This guide details the synthesis, mechanistic basis, and therapeutic validation of these derivatives, with a specific focus on their emergence as selective inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) , a key oncogenic driver in Acute Myeloid Leukemia (AML) and small-cell lung cancer.

Mechanism of Action: Covalent Inactivation of LSD1

The therapeutic potency of this scaffold relies on "suicide inhibition." The molecule enters the enzymatic pocket as a substrate but, upon catalytic turnover, generates a reactive intermediate that covalently modifies the enzyme's cofactor.

The Radical Ring-Opening Sequence

Unlike standard competitive inhibitors, (2,2-difluoro-1-phenylcyclopropyl)methanamine derivatives undergo Single Electron Transfer (SET) oxidation by the FAD cofactor within the LSD1 active site.

  • Oxidation: FAD oxidizes the amine to an iminium cation radical.

  • Fragmentation: The cyclopropane ring, under strain and radical instability, undergoes homolytic fission. The gem-difluoro substitution stabilizes the transition state of this ring opening differently than the non-fluorinated parent, often favoring specific bond cleavage pathways.

  • Adduct Formation: The resulting carbon radical forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.

Visualization of Mechanistic Pathway

LSD1_Inactivation Substrate Difluoro-PCPA (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (K_i) Oxidation SET Oxidation (FAD -> FADH•) ES_Complex->Oxidation Catalytic Turnover Radical Cyclopropyl Radical Species Oxidation->Radical -e^- RingOpen Ring Opening (Fluorine Stabilized) Radical->RingOpen Homolytic Fission Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent FAD Alkylation

Figure 1: Mechanism-based inactivation of LSD1 by fluorinated cyclopropylamines. The pathway highlights the transition from reversible binding to irreversible covalent adduct formation.

Physicochemical Profiling & SAR

The following table summarizes the impact of the difluoro-substitution compared to the parent compound (Tranylcypromine).

PropertyTranylcypromine (Non-fluorinated)(2,2-Difluoro...)[1] DerivativeImpact on Drug Development
pKa (Amine) ~9.0 - 9.5~7.2 - 7.5 Increased fraction of neutral species at pH 7.4; enhanced membrane permeability.
Metabolic Stability Low (Ring hydroxylation)High Blocks CYP450 oxidation at the C2/C3 positions; extends half-life (

).
LSD1 Potency (IC50) ~20 - 50 µM< 0.5 µM Significant potency boost due to optimized ring-opening kinetics and hydrophobic fit.
Selectivity (LSD1 vs MAO) Poor (1:1)> 50:1 Reduced CNS side effects (tyramine pressor response) associated with MAO inhibition.

Synthetic Protocol: Construction of the Scaffold

Objective: Synthesis of trans-(2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride. Methodology: Difluorocarbene addition to styrene derivatives.

Reagents & Safety
  • Precursor:

    
    -Methylstyrene or Styrene derivatives.
    
  • Carbene Source: Sodium chlorodifluoroacetate (

    
    ) or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).
    
  • Solvent: Diglyme (high boiling point required for decarboxylation).

  • Safety Warning: Difluorocarbene is a transient, reactive species. Reactions must be performed in a fume hood. TFDA releases gases upon decomposition.

Step-by-Step Workflow

Step 1: Gem-Difluorocyclopropanation

  • Charge a flame-dried 3-neck flask with the styrene derivative (1.0 equiv) and NaF (0.1 equiv) in Diglyme.

  • Heat the solution to 180°C (or reflux temperature of solvent).

  • Add TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 equiv) dropwise via a syringe pump over 2 hours. Note: Slow addition is critical to prevent carbene dimerization.

  • Monitor reaction via 19F NMR (Look for doublet of doublets characteristic of the gem-difluoro system around -140 ppm).

  • Workup: Cool to RT, dilute with ether, wash with water/brine to remove diglyme. Concentrate in vacuo.

Step 2: Functionalization to Amine (Assuming starting material was a styrene ester or subsequent conversion to acid)

  • Curtius Rearrangement: Convert the cyclopropyl carboxylic acid to the acyl azide using DPPA (Diphenylphosphoryl azide) and TEA in Toluene.

  • Reflux for 2 hours to generate the isocyanate intermediate.

  • Hydrolysis: Add 20% HCl and reflux for 1 hour to hydrolyze the isocyanate to the primary amine.

  • Salt Formation: Cool the solution. The amine hydrochloride salt often precipitates or can be recrystallized from Ethanol/Ether.

Synthesis Workflow Diagram

Synthesis_Protocol Start Styrene Precursor Cyclo Gem-Difluorocyclopropane Intermediate Start->Cyclo Carbene Insertion Carbene Difluorocarbene Gen. (TFDA / 180°C) Carbene->Cyclo Reagent Rearrange Curtius Rearrangement (DPPA / Toluene) Cyclo->Rearrange COOH Activation Hydrolysis Acid Hydrolysis (HCl / Reflux) Rearrange->Hydrolysis Isocyanate -> Amine Final Target HCl Salt (Crystalline Solid) Hydrolysis->Final Precipitation

Figure 2: Synthetic route utilizing difluorocarbene insertion followed by Curtius rearrangement to access the primary amine.

Experimental Validation: LSD1 Inhibition Assay

To validate the therapeutic potential, the following self-validating enzymatic assay protocol is recommended.

Assay Principle: LSD1 demethylates H3K4me1/2, producing formaldehyde as a byproduct. This protocol couples formaldehyde production to a fluorescent readout using a formaldehyde dehydrogenase (FDH) cascade.

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 5% Glycerol.

  • Enzyme: Recombinant human LSD1 (10-50 nM final concentration).

  • Substrate: H3K4me2 peptide (20 µM).

  • Inhibitor: Prepare serial dilutions of the (2,2-difluoro...) derivative in DMSO.

  • Incubation (Pre-incubation is Critical):

    • Incubate Enzyme + Inhibitor for 30 minutes at RT before adding substrate.

    • Reasoning: As a mechanism-based inhibitor, time is required for the covalent adduct to form. Skipping this step leads to underestimation of potency.

  • Reaction Start: Add H3K4me2 peptide. Incubate for 60 mins.

  • Detection: Add FDH/NAD+ detection mix. Measure NADH fluorescence (Ex 340nm / Em 460nm).

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50.

    • Validation Check: The IC50 should decrease (potency increases) if the pre-incubation time is extended, confirming the irreversible mechanism.

References

  • LSD1 Inhibition Mechanism: Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[2] (2010).[2] National Institutes of Health. Link

  • Metabolic Stability of Fluorinated Scaffolds: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. (2022).[3][4] Chemistry Europe. Link

  • Synthetic Methodology: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024).[1][5] Beilstein Journal of Organic Chemistry. Link

  • Therapeutic Context (Oncology): LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. (2019). Molecular Cell. Link

  • pKa and Basicity Data: pKa values bases - Chair of Analytical Chemistry. University of Tartu. Link

Sources

Protocols & Analytical Methods

Method

Scalable synthetic routes for (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Application Note & Protocol Guide Topic: Scalable Synthetic Routes for (2,2-Difluoro-1-phenylcyclopropyl)methanamine Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scalable Synthetic Routes for (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluorocyclopropyl moiety, in particular, is a valuable bioisostere for carbonyl groups and other functionalities, offering a unique combination of conformational rigidity and electronic properties.[3] (2,2-Difluoro-1-phenylcyclopropyl)methanamine is a key building block that combines these features, making it a highly sought-after intermediate for the synthesis of novel therapeutics, particularly in neuroscience and other areas where modulation of central nervous system targets is desired.[4][5]

This guide provides a detailed examination of two scalable synthetic pathways to this valuable amine, focusing on robust and reproducible protocols suitable for multigram to kilogram-scale production. We will dissect the strategic choices behind each route, providing not just the "how" but the critical "why" that underpins process development and optimization.

Retrosynthetic Analysis: Two Convergent Pathways

A logical retrosynthetic analysis of the target compound, (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1 ), reveals two primary strategies originating from a common intermediate, 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid (3 ). This intermediate is accessible via the difluorocyclopropanation of a suitable styrene precursor.

The two pathways diverge in the method used for the C1-functional group transformation:

  • Route A: The Hofmann Rearrangement. This classic name reaction provides a robust method for converting a primary amide (4 ) into a primary amine (1 ) with the loss of one carbon atom.[6][7]

  • Route B: The Nitrile Reduction. This pathway involves the reduction of a nitrile intermediate (5 ), offering a direct conversion to the target primary amine without carbon loss from the immediate precursor.

G cluster_retrosynthesis Retrosynthetic Analysis target (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1) amide Amide (4) target->amide Hofmann R. nitrile Nitrile (5) target->nitrile Reduction acid Carboxylic Acid (3) amide->acid Amidation nitrile->acid From Acid ester Ester (2) acid->ester Hydrolysis styrene Ethyl Cinnamate ester->styrene Difluorocyclopropanation

Caption: Retrosynthetic pathways to the target amine (1).

Part 1: Synthesis of the Key Intermediate, 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid (3)

The cornerstone of this synthesis is the efficient construction of the difluorocyclopropane ring. This is most reliably achieved by the [2+1] cycloaddition of difluorocarbene (:CF₂) to an electron-deficient alkene like ethyl cinnamate.

Choosing the Difluorocarbene Source: A Scalability Perspective

Several methods exist for generating difluorocarbene, but for large-scale synthesis, the choice is dictated by cost, safety, and efficiency.

  • Classic Method (Sodium Chlorodifluoroacetate): Thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) is a cost-effective and widely used method. However, it often requires high temperatures and long reaction times.[8] Recent advancements using microwave irradiation can dramatically shorten reaction times to mere minutes, making this a highly attractive and scalable option.[9]

  • Modern Reagents (TMSCF₃, Dolbier's Reagent): Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) or FSO₂CF₂COOSiMe₃ (TFDA, Dolbier's reagent) offer milder reaction conditions and are highly effective.[8][10] While historically more expensive, their increasing availability and high efficiency make them viable for industrial production, especially when dealing with sensitive substrates.

For this guide, we will focus on the microwave-assisted protocol using sodium chlorodifluoroacetate due to its excellent balance of speed, cost-effectiveness, and scalability.[9]

Protocol 1.1: Synthesis of Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate (2)

This protocol is adapted from a microwave-mediated method which significantly improves upon traditional thermal procedures.[9]

Materials:

  • Ethyl cinnamate

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate

Procedure:

  • To a 20 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl cinnamate (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and anhydrous THF (to achieve a 0.5 M concentration of the alkene).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C for 10-15 minutes with stirring. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to afford the title compound 2 as a colorless oil.

Protocol 1.2: Hydrolysis to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid (3)

Materials:

  • Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate (2 )

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

Procedure:

  • Dissolve the ester 2 (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 eq) to the solution and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid 3 as a white solid, which can be further purified by recrystallization if necessary.

Part 2: Route A - Synthesis via Hofmann Rearrangement

This route leverages the robust and scalable Hofmann rearrangement to convert the carboxylic acid into the target amine.

Protocol 2.1: Amidation to 2,2-Difluoro-1-phenylcyclopropane-1-carboxamide (4)

Materials:

  • 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid (3 )

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (aqueous, concentrated) or Ammonia gas

  • N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

Procedure:

  • Suspend the carboxylic acid 3 (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (if using oxalyl chloride).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (gas evolution ceases, typically 1-2 hours).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the primary amide 4 as a white solid.

Protocol 2.2: Hofmann Rearrangement to (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1)

The Hofmann rearrangement proceeds via an isocyanate intermediate, which is hydrolyzed in situ to the amine.[7][11]

G cluster_mechanism Hofmann Rearrangement Mechanism Amide R-CONH₂ N_Bromoamide R-CONHBr Amide->N_Bromoamide + Br₂/NaOH Anion R-CON⁻Br N_Bromoamide->Anion - H⁺ Isocyanate R-N=C=O Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid + H₂O Amine R-NH₂ Carbamic_Acid->Amine - CO₂

Caption: Key steps in the Hofmann rearrangement mechanism.

Materials:

  • 2,2-Difluoro-1-phenylcyclopropane-1-carboxamide (4 )

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • 1,4-Dioxane or Water

Procedure:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a chilled (0 °C) solution of NaOH (4.0 eq) in water.

  • In a separate flask, dissolve the amide 4 (1.0 eq) in 1,4-dioxane or a suitable solvent.

  • Slowly add the cold sodium hypobromite solution to the amide solution at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude amine 1 can be purified by distillation, crystallization as a salt (e.g., hydrochloride), or column chromatography.

Part 3: Route B - Synthesis via Nitrile Reduction

This alternative route can be advantageous if the Hofmann rearrangement proves problematic or if a non-rearrangement pathway is desired.

Protocol 3.1: Conversion of Amide (4) to Nitrile (5)

Materials:

  • 2,2-Difluoro-1-phenylcyclopropane-1-carboxamide (4 )

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the amide 4 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.5 eq) or another suitable base.

  • Slowly add a dehydrating agent like POCl₃ (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄ and concentrate under reduced pressure. Purify by column chromatography to yield the nitrile 5 .

Protocol 3.2: Reduction of Nitrile (5) to Amine (1)

Materials:

  • 2,2-Difluoro-1-phenylcyclopropane-1-carbonitrile (5 )

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

  • Tetrahydrofuran (THF) or Methanol (for Ra-Ni), anhydrous

  • Hydrogen gas (H₂) source (for Ra-Ni)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, add a solution of the nitrile 5 (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine 1 .

Data Summary and Comparison

The following table provides expected outcomes for the described synthetic routes, allowing for a direct comparison of their scalability and efficiency.

StepRouteKey ReagentsTypical YieldPurityScalability Notes
Difluorocyclopropanation BothEthyl Cinnamate, ClCF₂COONa, MW70-85%>95%Highly scalable; microwave protocol drastically reduces time.[9]
Hydrolysis BothNaOH or LiOH90-98%>98%Robust and high-yielding saponification.
Amidation ASOCl₂, NH₃85-95%>97%Standard, reliable procedure. Use of ammonia gas is preferred for very large scales.
Hofmann Rearrangement ABr₂, NaOH65-80%>95%Good yields; requires careful temperature control. Exothermic.[12]
Nitrile Formation BPOCl₃, Pyridine75-90%>95%Effective dehydration; requires careful handling of POCl₃.
Nitrile Reduction BLiAlH₄ or Ra-Ni/H₂70-85%>95%LiAlH₄ is effective but has safety considerations at scale. Catalytic hydrogenation is preferred for large scale.
Overall Yield (Route A) A-38-60% HighFewer steps from the common intermediate; considered more direct.
Overall Yield (Route B) B-33-60% HighMore steps from the common intermediate; offers an alternative if rearrangement is problematic.

Conclusion and Recommendation

Both synthetic strategies presented provide viable and scalable pathways to (2,2-Difluoro-1-phenylcyclopropyl)methanamine.

Route A, utilizing the Hofmann Rearrangement, is recommended as the primary choice for scalable synthesis. It involves fewer transformations from the key carboxylic acid intermediate and relies on a well-established, albeit energetic, name reaction. The overall process is robust and has been proven effective for producing primary amines from amides at an industrial scale.

Route B, via nitrile reduction, serves as an excellent alternative. While it involves an additional step (amide to nitrile), it avoids the specific conditions of the Hofmann rearrangement. For very large-scale manufacturing, transitioning the final reduction step to a catalytic hydrogenation protocol with Raney Nickel would enhance the safety profile compared to using metal hydrides like LiAlH₄.

The ultimate choice will depend on the specific capabilities of the manufacturing facility, cost analysis of reagents, and the desired safety profile for the target scale.

References

  • Goti, A., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 354–423. [Link]

  • Zheng, Y., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Molecules, 27(21), 7488. [Link]

  • Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Li, Y., et al. (2021). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 26(11), 3169. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • Tarrant, P., et al. (1970). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. Journal of Organic Chemistry, 35(12), 4102-4106. [Link]

  • ChemSynthesis. 2,2-difluoro-1-methylcyclopropanecarbonitrile. ChemSynthesis. [Link]

  • Chemistry Steps. Hofmann Rearrangement. Chemistry Steps. [Link]

  • Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 241-248. [Link]

  • Zhou, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(8), 4339-4354. [Link]

  • ResearchGate. (2019). Difluoroalkylation of styrene in the continuous-flow microreactor: Process performance and Reaction kinetics. ResearchGate. [Link]

  • Goti, A., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

  • Google Patents. (2012). Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. WO2012046247A2.
  • Haufe, G., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 43(12), 2345-2353. [Link]

  • de la Torre, M. C., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]

  • ResearchGate. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2016). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate. [Link]

  • ACS Publications. (2017). Discovery of 4‑[(2R,4R)‑4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro‑2H‑chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids. ResearchGate. [Link]

Sources

Application

Reagents for preparation of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Application Note & Protocol: Scalable Synthesis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine Executive Summary This guide details the optimized synthetic protocol for (2,2-Difluoro-1-phenylcyclopropyl)methanamine , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Scalable Synthesis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Executive Summary

This guide details the optimized synthetic protocol for (2,2-Difluoro-1-phenylcyclopropyl)methanamine , a high-value fluorinated building block. The gem-difluorocyclopropane moiety serves as a bioisostere for carbonyls and ethers, offering improved metabolic stability and lipophilicity in drug candidates.

This protocol prioritizes the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) mediated difluorocyclopropanation pathway due to its superior safety profile and yield compared to traditional chlorodifluoroacetate pyrolysis. The workflow includes precursor protection, carbene addition, and controlled deprotection to yield the amine hydrochloride salt.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct exposure of the nucleophilic primary amine to the electrophilic difluorocarbene (:CF₂), which would lead to side reactions (e.g., isocyanide formation).

Strategic Disconnection:

  • C–N Bond Formation: The amine is revealed late-stage via deprotection of a phthalimide handle.

  • Cyclopropane Ring Formation: The core ring is formed via [2+1] cycloaddition of singlet difluorocarbene to an electron-rich alkene.

  • Precursor Selection: N-(2-phenylallyl)phthalimide is selected as the optimal alkene substrate due to its stability and the electronic activating effect of the phenyl ring.

Retrosynthesis Target (2,2-Difluoro-1-phenylcyclopropyl) methanamine HCl Intermediate N-((2,2-Difluoro-1-phenylcyclopropyl) methyl)phthalimide Target->Intermediate Deprotection (Hydrazine) Precursor N-(2-Phenylallyl)phthalimide Intermediate->Precursor Difluorocyclopropanation (:CF2 Addition) RawMat 2-Phenyl-2-propen-1-ol + Phthalimide Precursor->RawMat Mitsunobu Reaction

Figure 1: Retrosynthetic logic flow protecting the amine functionality before carbene insertion.

Reagent Selection Guide

The choice of difluorocarbene source is critical for process safety and yield.

ReagentReactivity ProfileSafety RiskRecommendation
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)High. Generates :CF₂ at mild temps (65–80°C) under neutral conditions.Moderate. Avoids high-pressure gas.[1]Primary Choice. Best balance of yield and safety.
ClCF₂CO₂Na (Sodium chlorodifluoroacetate)Moderate. Requires high pyrolysis temp (160–180°C).High. Risk of thermal runaway and rapid CO₂ evolution.Secondary Choice. Viable only for large-scale cost reduction if safety controls exist.
TMSCF₃ (Ruppert-Prakash) + NaIHigh. Mildest conditions but sensitive to moisture.Low. Expensive for multi-gram scale.Alternative. Use if TFDA is unavailable.

Detailed Experimental Protocol

Step 1: Synthesis of Precursor N-(2-phenylallyl)phthalimide

Rationale: The phthalimide group protects the nitrogen from alkylation and stabilizes the alkene.

Reagents:

  • 2-Phenyl-2-propen-1-ol (1.0 equiv)

  • Phthalimide (1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.1 equiv)

  • DIAD (Diisopropyl azodicarboxylate, 1.1 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 2-phenyl-2-propen-1-ol (10.0 g, 74.5 mmol), phthalimide (12.0 g, 82.0 mmol), and PPh₃ (21.5 g, 82.0 mmol) in anhydrous THF (150 mL).

  • Addition: Cool to 0°C. Add DIAD (16.6 g, 82.0 mmol) dropwise over 30 minutes. Maintain temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate the residue with cold Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

  • Yield: Expect ~85% white solid.

Step 2: Difluorocyclopropanation (The Critical Step)

Rationale: TFDA decomposes via fluoride catalysis to release :CF₂, which adds to the double bond. The phenyl group stabilizes the transition state.

Reagents:

  • N-(2-phenylallyl)phthalimide (1.0 equiv, from Step 1)

  • TFDA (3.0 equiv)

  • Sodium Fluoride (NaF, 0.2 equiv) - Catalyst

  • Solvent: Diglyme (preferred for higher bp) or THF (requires sealed tube)

Procedure:

  • Setup: Charge a flask with N-(2-phenylallyl)phthalimide (5.0 g, 19.0 mmol) and NaF (160 mg, 3.8 mmol). Add anhydrous Diglyme (20 mL).

  • Heating: Heat the mixture to 110°C (internal temperature).

  • Addition: Add TFDA (14.2 g, 57.0 mmol) dropwise via syringe pump over 2 hours. Note: Slow addition is crucial to prevent :CF₂ dimerization to tetrafluoroethylene.

  • Completion: Stir at 110°C for an additional 2 hours. Monitor 19F NMR for disappearance of TFDA (-102 ppm) and appearance of product (-140 ppm region).

  • Workup: Cool to RT. Dilute with Et₂O and wash copiously with water (to remove Diglyme) and brine.

  • Purification: Flash chromatography (SiO₂, 5-15% EtOAc in Hexane).

  • Yield: Expect 70-80% of N-((2,2-difluoro-1-phenylcyclopropyl)methyl)phthalimide.

Step 3: Deprotection and Salt Formation

Rationale: Hydrazinolysis cleaves the phthalimide under mild conditions. Conversion to HCl salt ensures stability of the volatile amine.

Reagents:

  • Phthalimide intermediate (1.0 equiv)

  • Hydrazine hydrate (5.0 equiv)

  • Solvent: Ethanol[2]

  • HCl (4M in Dioxane)

Procedure:

  • Reaction: Dissolve the intermediate (4.0 g, 12.8 mmol) in Ethanol (40 mL). Add Hydrazine hydrate (3.2 g, 64.0 mmol).

  • Reflux: Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to RT. Filter off the white solid. Concentrate the filtrate.

  • Extraction: Redissolve residue in 1M NaOH (20 mL) and extract with DCM (3 x 30 mL). Dry organics over Na₂SO₄.

  • Salt Formation: Cool DCM solution to 0°C. Add 4M HCl in Dioxane (5 mL) dropwise. The product will precipitate.[2]

  • Isolation: Filter the white solid, wash with Et₂O, and dry under vacuum.

  • Final Product: (2,2-Difluoro-1-phenylcyclopropyl)methanamine Hydrochloride.

Analytical Validation (Self-Validating System)

TechniqueExpected SignalDiagnostic Value
19F NMR Two doublets (geminal coupling, J ≈ 160 Hz) around -135 to -145 ppm.Confirms gem-difluoro ring closure.
1H NMR Disappearance of alkene protons (5.0-5.5 ppm). Appearance of cyclopropyl CH₂ (AB system) at 1.5-2.0 ppm.Validates cyclopropane formation.
LC-MS [M+H]+ = 184.1 (Free base).Confirms molecular weight.[3]

Safety & Handling

  • Difluorocarbene: Although generated in situ, :CF₂ is reactive. Ensure the reaction is vented through a bubbler to prevent pressure buildup from side-products.

  • TFDA: Moisture sensitive. Store in a fridge under inert gas.

  • Hydrazine: Potent carcinogen and unstable. Handle in a fume hood; quench waste with bleach before disposal.

References

  • TFDA Methodology: Tian, F., et al.[4] "A novel and highly efficient synthesis of gem-difluorocyclopropanes." Organic Letters2000 , 2(4), 563-564. Link

  • General Review: Dolbier, W. R., & Battiste, M. A. "Structure, synthesis, and chemical reactions of fluorinated cyclopropanes." Chemical Reviews2003 , 103(3), 1071-1098. Link

  • Phthalimide Deprotection: Ing, H. R., & Manske, R. H. "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society1926 , 2348-2351. Link

  • Analogous Synthesis: Xu, X., et al. "Synthesis of gem-difluorocyclopropanes via difluorocarbene addition." Journal of Organic Chemistry2013, 78(3), 1155-1160.

Sources

Method

Application Notes: Advanced Amide Coupling Strategies for (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Abstract The gem-difluorocyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-difluorocyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and conformation.[1][2][3] (2,2-Difluoro-1-phenylcyclopropyl)methanamine represents a key building block for introducing this group. However, its chemical structure presents a significant challenge to standard amide bond formation protocols. The amine is characterized by both severe steric hindrance from the bulky cyclopropyl group and significantly reduced nucleophilicity due to the potent electron-withdrawing effect of the geminal fluorine atoms.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the successful amide coupling of this challenging amine, moving beyond standard methods to ensure high yields and purity. We will explore the causality behind reagent selection and provide step-by-step protocols for three validated methods: a high-efficiency uronium salt-based approach, a phosphonium salt alternative, and an advanced acyl fluoride-mediated strategy for particularly stubborn substrates.

Understanding the Challenge: The Unique Reactivity of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Successful amide bond formation hinges on the nucleophilic attack of an amine on an activated carboxylic acid derivative.[7][8] The reaction's efficiency is highly dependent on the amine's nucleophilicity and steric accessibility. With (2,2-Difluoro-1-phenylcyclopropyl)methanamine, two factors conspire to render it a poor nucleophile:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, and the two fluorine atoms on the cyclopropyl ring pull electron density away from the carbon backbone. This inductive effect propagates to the aminomethyl group, decreasing the electron density on the nitrogen atom and thus reducing its nucleophilicity. Amide coupling with such electron-deficient amines is often sluggish and requires forcing conditions or highly reactive coupling partners.[4][5]

  • Steric Hindrance: The phenylcyclopropyl group is a bulky substituent that physically obstructs the path of the amine's lone pair to the activated carboxyl group. The synthesis of sterically hindered amides is a well-known challenge in organic synthesis, often leading to low or no yield with standard coupling reagents.[9][10]

Conventional coupling methods, such as those employing carbodiimides like DCC or EDC with standard additives, may fail or provide unsatisfactory yields with this substrate.[5] Therefore, more potent activation strategies are required.

Selecting the Optimal Coupling Reagent

Choosing the right coupling reagent is the most critical decision. The ideal reagent must generate a highly reactive carboxylic acid intermediate to overcome the amine's low nucleophilicity, while also being suitable for sterically demanding environments.

G

Recommended Reagent Classes:
  • Uronium/Aminium Salts (HATU, HCTU): These are among the most effective coupling reagents for challenging substrates.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly recommended. It reacts with carboxylic acids to form highly reactive OAt-active esters.[12][13] The 7-azabenzotriazole (HOAt) moiety is superior to the standard HOBt, as the pyridine nitrogen provides anchimeric assistance, stabilizing the transition state and accelerating the coupling rate.[11][14] This makes HATU exceptionally effective for both sterically hindered and electron-deficient amines.[12][14]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives.[15] They also form active esters that readily react with amines. A key advantage of phosphonium salts over uronium salts is that they cannot form guanidinium byproducts by reacting with the amine, which can be a terminating side reaction in sluggish couplings.[11] This makes them a safer choice for reactions requiring long times or an excess of coupling reagent.

  • Acyl Halide Precursors (TFFH, Deoxo-Fluor®): For the most difficult cases where even HATU or PyBOP struggle, in situ formation of an acyl fluoride is a powerful strategy.[5][6] Acyl fluorides are significantly more electrophilic than active esters and can react with very poor nucleophiles. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert the carboxylic acid to its fluoride, which then couples with the amine, often at elevated temperatures.[5]

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol due to its high reliability, fast reaction rates, and excellent suppression of racemization for chiral carboxylic acids.[13][14]

Principle: The carboxylic acid is deprotonated by a non-nucleophilic base (DIPEA) to form a carboxylate. The carboxylate attacks HATU to generate a highly reactive OAt-active ester, which is then intercepted by the electron-deficient amine to form the stable amide bond.[16][17]

HATU_Mechanism

Materials and Reagents
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
(2,2-Difluoro-1-phenylcyclopropyl)methanamine1.1 - 1.2Nucleophile
HATU1.1Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)2.0 - 3.0Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)-Polar aprotic solvent
Step-by-Step Procedure
  • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Stir the solution at room temperature for 5 minutes.

  • Add (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1.1-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Due to the substrate's nature, the reaction may require 4-24 hours for completion.

  • Optional: If the reaction is sluggish after 4 hours, gentle heating to 40-50 °C can be applied to drive it to completion.

Work-up and Purification
  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

  • Wash the organic phase sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting
ProblemPossible CauseSolution
Low or no conversionInsufficient activation or low reactivity of amine.Increase reaction time, heat to 40-50 °C, or switch to the Acyl Fluoride protocol (Protocol 3).
Multiple spots on TLCDegradation of HATU or side reactions.Ensure all reagents and solvent are anhydrous. Use freshly opened HATU.
Difficulty removing urea byproduct from DMFHigh polarity of byproducts.Perform an aqueous workup as described. If issues persist, consider replacing DMF with acetonitrile.
Protocol 2: Phosphonium Salt Alternative using PyBOP

This protocol is an excellent alternative to HATU, particularly if guanidinylation side products are a concern or if the carboxylic acid is exceptionally valuable, as it avoids a potential side reaction with the coupling reagent itself.

Principle: Similar to HATU, PyBOP activates the carboxylic acid to form a reactive OBt-ester, which is then attacked by the amine.[15] The reaction kinetics are generally comparable to uronium salts for many substrates.

Materials and Reagents
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
(2,2-Difluoro-1-phenylcyclopropyl)methanamine1.2Nucleophile
PyBOP1.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)3.0Non-nucleophilic base
Anhydrous Dichloromethane (DCM) or DMF-Solvent
Step-by-Step Procedure
  • In a nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq), (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1.2 eq), and PyBOP (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the cold, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • The work-up and purification steps are identical to those described in Protocol 1.

Protocol 3: Advanced Strategy via In Situ Acyl Fluoride Formation

This protocol is reserved for the most challenging coupling partners where other methods have failed. It involves converting the carboxylic acid to a highly reactive acyl fluoride intermediate, which can couple with even very weak nucleophiles.[5][6][18]

Principle: A fluorinating agent, such as TFFH or Deoxo-Fluor®, reacts with the carboxylic acid to form an acyl fluoride. This highly electrophilic species is then readily attacked by the (2,2-Difluoro-1-phenylcyclopropyl)methanamine, often requiring elevated temperatures to overcome the activation energy barrier.[5]

Materials and Reagents
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
(2,2-Difluoro-1-phenylcyclopropyl)methanamine1.5Nucleophile
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)1.1Fluorinating Agent
N,N-Diisopropylethylamine (DIPEA)2.0Base
Anhydrous Dichloromethane (DCM)-Solvent
Step-by-Step Procedure
  • Activation Step: To a nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (0.2 M).

  • Add TFFH (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complete formation of the acyl fluoride.

  • Coupling Step: Add (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1.5 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction to 40 °C (reflux for DCM) or higher temperatures in a suitable solvent like acetonitrile if necessary. Microwave heating (e.g., 80 °C) can also be highly effective.[5]

  • Stir for 4-18 hours until completion is confirmed by LC-MS.

  • Cool the reaction to room temperature and proceed with the aqueous work-up and purification as detailed in Protocol 1.

Comparative Summary of Protocols
FeatureProtocol 1: HATUProtocol 2: PyBOPProtocol 3: Acyl Fluoride
Reactivity Very HighHighExtremely High
Relative Cost HighHighModerate to High
Reaction Time 4-24 hours8-24 hours4-18 hours
Typical Conditions Room TemperatureRoom TemperatureElevated Temperature (40-80 °C)
Key Advantage Fast, efficient, low racemization.[13][14]No guanidinylation side reaction.[11]Effective for the most unreactive substrates.[5][6]
Primary Use Case First-line method for difficult couplings.Alternative to HATU, especially for scale-up.Troubleshooting failed or very low-yield reactions.

Conclusion

The successful amide coupling of (2,2-Difluoro-1-phenylcyclopropyl)methanamine requires a departure from standard protocols due to the amine's inherent low nucleophilicity and steric bulk. By employing high-potency coupling reagents that generate highly reactive intermediates, researchers can achieve excellent yields and high-purity products. The HATU-mediated protocol is recommended as the primary approach for its proven efficiency. For cases where side reactions are a concern, PyBOP offers a robust alternative. Finally, the in situ formation of acyl fluorides provides a powerful, albeit more forceful, strategy to overcome the most challenging coupling scenarios. These detailed protocols and the mechanistic rationale behind them provide a comprehensive guide for incorporating this valuable fluorinated building block into drug discovery and development programs.

References
  • Shravan Kumar G, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Sci-Hub. Available at: [Link]

  • Benito-Arenas, R., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Pathare, R. S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • de Figueiredo, R. M. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • de Figueiredo, R. M. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Rudraraju, H., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Manna, S., & Mohapatra, D. K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Xing, Y., et al. (2016). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH. [Link]

  • Taylor, J. M., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Kumar, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Reachem Chemicals. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem. [Link]

  • Reddit. (2025). Amide coupling. r/Chempros. [Link]

  • Albericio, F., & El-Faham, A. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab. [Link]

  • ResearchGate. (2006). Synthesis and radical ring opening behaviour of 1,1-difluoro-2-heptyl-2-vinylcyclopropane and some of its isomers. ResearchGate. [Link]

Sources

Application

Incorporating (2,2-Difluoro-1-phenylcyclopropyl)methanamine into peptidomimetics

Application Note: Strategic Integration of (2,2-Difluoro-1-phenylcyclopropyl)methanamine in Peptidomimetic Design Executive Summary & Rationale The incorporation of (2,2-Difluoro-1-phenylcyclopropyl)methanamine (hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (2,2-Difluoro-1-phenylcyclopropyl)methanamine in Peptidomimetic Design

Executive Summary & Rationale

The incorporation of (2,2-Difluoro-1-phenylcyclopropyl)methanamine (hereafter referred to as DFCP-Phe-Amine ) into peptide backbones represents a high-impact strategy for overcoming the inherent limitations of native peptides: rapid proteolytic degradation and conformational entropy.[1]

This building block acts as a conformationally restricted, bioisostere of


-methyl-phenylalanine  or a modified phenethylamine .[1] The gem-difluorocyclopropane moiety serves three critical functions:
  • Conformational Locking: The cyclopropane ring rigidly fixes the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon receptor binding.[1]
  • Electronic Modulation: The fluorine atoms lower the pKa of the adjacent amine (via inductive effects), altering hydrogen bond donor capability and membrane permeability.[1]

  • Metabolic Shielding: The

    
     group blocks metabolic oxidation at the typically labile benzylic position.
    

This guide provides validated protocols for synthesizing this moiety, overcoming its reduced nucleophilicity during peptide coupling, and validating its integration into drug leads.[1]

Physicochemical Profile & Design Considerations

Before synthesis, researchers must account for the altered electronic landscape introduced by the fluorine atoms.[1]

Table 1: Comparative Physicochemical Properties

PropertyPhenethylamine (Native)DFCP-Phe-Amine (Mimetic)Impact on Drug Design
pKa (Amine) ~9.8~7.5 – 8.2Reduced basicity; improved passive permeability; reduced nucleophilicity requires stronger coupling reagents.[1]
LogP 1.41~2.1Increased lipophilicity aids blood-brain barrier (BBB) penetration.
Conformation Flexible (High Entropy)Rigid (Low Entropy)Pre-organizes the "bioactive" conformation; increases selectivity.
Metabolic Stability Low (MAO/CYP labile)HighBlocks benzylic hydroxylation and MAO degradation.

Synthetic Protocol: Building Block Generation

Note: Commercial availability of this specific regioisomer is limited. The following protocol describes the de novo synthesis via difluorocarbene addition to a protected allylamine precursor.

Workflow Diagram: Synthesis of DFCP-Phe-Amine

SynthesisWorkflow Start Precursor: 2-Phenyl-2-propen-1-ol Step1 1. Protection (Phthalimide/Boc) Start->Step1 Mitsunobu Step2 2. Difluorocarbene Addition (TMS-CF3 / NaI) Step1->Step2 [2+1] Cycloaddition Step3 3. Deprotection (Hydrazine or Acid) Step2->Step3 Cleavage End Target: DFCP-Phe-Amine Step3->End Purification

Figure 1: Synthetic route for generating the gem-difluorocyclopropane core.

Detailed Protocol 1: Difluorocarbene Addition

Safety Warning: Difluorocarbene precursors can generate pressure. Perform in a sealed vessel behind a blast shield.

Reagents:

  • Substrate: N-(2-phenylallyl)phthalimide (Protected amine precursor).[1]

  • Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Ruppert-Prakash reagent (

    
    ) with NaI.[1]
    
  • Solvent: Diglyme or Toluene (anhydrous).[1]

Step-by-Step:

  • Setup: In a flame-dried pressure tube, dissolve N-(2-phenylallyl)phthalimide (1.0 equiv) in anhydrous toluene (0.5 M).

  • Reagent Addition: Add NaF (0.1 equiv) as a catalyst. Heat the solution to 110°C.

  • Carbene Generation: Dropwise add TFDA (3.0 equiv) over 2 hours using a syringe pump. Reasoning: Slow addition prevents carbene dimerization (forming tetrafluoroethylene) and favors addition to the alkene.

  • Reaction: Stir at 110°C for 12–16 hours. Monitor by 19F NMR (look for disappearance of TFDA signal at -79 ppm and appearance of cyclopropane fluorines at -135 to -145 ppm).

  • Workup: Cool to RT. Filter off salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the phthalimide-protected DFCP.

Detailed Protocol 2: Amine Deprotection
  • Suspend the phthalimide-protected intermediate in Ethanol.

  • Add Hydrazine monohydrate (5.0 equiv).

  • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Cool, filter, and concentrate.[1]

  • Acid/Base Extraction: Dissolve residue in 1M HCl (aqueous). Wash with Ether (removes byproducts).[1] Basify aqueous layer to pH 10 with NaOH. Extract with DCM.

  • Yield: Dried DCM layer yields the free amine DFCP-Phe-Amine .

Peptide Coupling Protocol (Overcoming Low Nucleophilicity)

Due to the electron-withdrawing effect of the fluorine atoms and the steric bulk of the phenyl ring, DFCP-Phe-Amine is a poor nucleophile . Standard EDC/NHS coupling often results in low yields or racemization of the partner amino acid.

Decision Tree: Coupling Strategy

CouplingLogic Start Coupling DFCP-Phe-Amine to Carboxylic Acid Check1 Is the Acid Sterically Hindered? (e.g., Val, Ile, Pro) Start->Check1 Standard Standard Method: HATU / HOAt / DIPEA (DMF, 25°C, 12h) Check1->Standard No Aggressive Aggressive Method: Acid Fluoride or Chloride (PyBOP or TFFH) Check1->Aggressive Yes

Figure 2: Selection of coupling reagents based on steric demand.

Recommended Protocol: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • DFCP-Phe-Amine (1.1 equiv)[1]

  • HATU (1.1 equiv) – Preferred over HBTU/EDC due to faster kinetics.[1]

  • HOAt (1.1 equiv) – Critical additive to prevent racemization and catalyze reaction.[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Dissolve the Carboxylic Acid and HATU in DMF under

    
    . Stir for 5 minutes to activate the acid.
    
  • Add DIPEA.

  • Immediately add DFCP-Phe-Amine .[1] Note: Do not premix the amine with HATU; activate the acid first.

  • Stir at Room Temperature for 12–24 hours.

  • Monitoring: Use LC-MS. If conversion is <50% after 6 hours, heat to 40°C.[1]

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes DMF), 5% 
    
    
    
    , and Brine.

Quality Control & Structural Validation

Validating the structure of fluorinated peptidomimetics requires specific NMR techniques.

1. 19F NMR Signature:

  • The two fluorine atoms on the cyclopropane ring are diastereotopic (cis and trans to the phenyl ring).

  • Expectation: An AB quartet typically in the range of -130 to -150 ppm .

  • Coupling Constant:

    
     is large (~150–170 Hz).[1]
    

2. 1H NMR Diagnostics:

  • The methylene protons (

    
    ) will appear as a doublet of doublets (or multiplet) due to coupling with the adjacent cyclopropane ring and potentially long-range coupling to fluorine.
    
  • Shift: ~3.0 – 3.5 ppm.

3. Chiral Purity:

  • Since the synthesis creates a chiral center at C1 (and C2/C3), the product is likely racemic unless a chiral auxiliary or chiral catalyst was used in the carbene step.[1]

  • Resolution: Separate enantiomers using Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA).

References

  • Mykhailiuk, P. K. (2014).[1] Generation of Difluorocarbene and Its Application in the Synthesis of gem-Difluorocyclopropanes.Angewandte Chemie International Edition , 53(15), 3754-3757. Link[1]

  • Haufe, G. (2008).[1] Fluorine in Peptidomimetics: Synthesis and Properties.Journal of Fluorine Chemistry , 129(10), 918-929. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in Medicinal Chemistry.[2][3][4][5]Chemical Society Reviews , 37(2), 320-330.[1] Link

  • Wyle, M. J., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[2]Chemistry – A European Journal . Link[1]

  • Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors.Angewandte Chemie International Edition , 33(17), 1699-1720.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of (2,2-Difluoro-1-phenylcyclopropyl)methanamine in acidic conditions

Executive Summary & Critical Alert Current Status: (2,2-Difluoro-1-phenylcyclopropyl)methanamine is kinetically stable in mild to moderate aqueous Brønsted acids (e.g., 1N–4N HCl) at room temperature, primarily due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alert

Current Status: (2,2-Difluoro-1-phenylcyclopropyl)methanamine is kinetically stable in mild to moderate aqueous Brønsted acids (e.g., 1N–4N HCl) at room temperature, primarily due to the formation of the ammonium salt which electronically deactivates the ring toward opening.

The "Stability Paradox": While the gem-difluoro group strengthens the distal C-C bond, the phenyl group at the C1 position creates a thermodynamic driving force for ring opening (via benzylic stabilization). In acidic media, stability relies on the rapid protonation of the amine to an ammonium species (


), which acts as an electron-withdrawing group (EWG) to shield the ring from acid-catalyzed rearrangement.
🔴 Critical Constraints (The "Red Zone")
  • Lewis Acids: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). These can coordinate to the fluorine atoms, triggering fluoride abstraction and immediate ring fragmentation.
  • High Temperature Acid Reflux: Prolonged heating (>80°C) in strong mineral acids (6M HCl,

    
    ) overcomes the kinetic barrier, leading to ring expansion or hydration.
    
  • Oxidative Conditions: The free base is sensitive to oxidation; store as the HCl salt.

Acid Stability Matrix

Use this table to determine if your proposed reaction conditions are safe.

ConditionStability RatingOutcome / Notes
1N - 4N HCl (aq), 25°C Stable Preferred method for salt formation. No ring opening observed.
TFA / DCM (1:1), 25°C Stable Standard Boc-deprotection conditions are safe.
Acetic Acid (Glacial) ⚠️ Caution Generally stable, but prolonged heating may induce solvolysis.
6M HCl, Reflux (>80°C) Unstable Risk of ring opening to fluorinated alkenes/ketones.

(Conc.)
Unstable Dehydration and polymerization risk.
Lewis Acids (

, etc.)
Critical Failure Rapid decomposition via F-abstraction mechanism.

Troubleshooting Guide (FAQ)

Q1: I see a mass of [M+18] or [M+20] in my LCMS after acidic workup. What happened?

Diagnosis: You likely triggered Acid-Catalyzed Hydration or Hydrofluorination .

  • The Cause: If the acid concentration was too high or the temperature uncontrolled, the cyclopropane ring opened. The benzylic cation intermediate was trapped by water (+18) or fluoride ions (+20).

  • The Fix: Perform salt formation at

    
     using 1M HCl in diethyl ether or dioxane. Avoid water in the presence of strong acid if heat is generated.
    
Q2: My NMR shows complex olefinic signals around 5.0–6.5 ppm.

Diagnosis: Ring opening to a fluoro-alkene.[1][2]

  • Mechanism: The "Push-Pull" failure. The phenyl group stabilizes the carbocation formation at C1, while the strain release drives the ring open. This usually yields a chain with a terminal or internal double bond.

  • Prevention: Ensure your amine is fully protonated before exposing it to any other stressors. The ammonium group protects the ring. If you are doing an amide coupling, ensure the Lewis acid catalyst (if used) is mild.

Q3: Why is the HCl salt recommended over the free base?

Scientific Rationale: The free base possesses a lone pair on the nitrogen that can participate in intramolecular nucleophilic attacks or oxidation. Converting to the Hydrochloride salt locks this lone pair, preventing autoxidation and reducing the basicity of the system, which paradoxically increases the shelf-life of the fluorinated ring.

Standard Operating Procedures (SOP)

SOP-01: Safe Generation of the Hydrochloride Salt

Context: This is the most stable storage form.

  • Dissolution: Dissolve 1.0 eq of (2,2-Difluoro-1-phenylcyclopropyl)methanamine (free base) in anhydrous Diethyl Ether or 1,4-Dioxane (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Acidification: Dropwise add 1.1 eq of

    
     in Dioxane.
    
    • Note: A white precipitate should form immediately.

  • Isolation: Stir for 15 minutes at

    
    . Filter the solid under argon/nitrogen.
    
  • Drying: Dry under high vacuum at room temperature. Do not heat above

    
     during drying. 
    
SOP-02: Workup of Acidic Reactions (Boc-Deprotection)

Context: Removing Boc groups with TFA.

  • Reaction: Treat substrate with TFA/DCM (1:1) at

    
    .
    
  • Quenching (Critical Step): Do not quench directly into hot water.

  • Procedure: Concentrate the reaction mixture in vacuo at

    
     to remove excess TFA.
    
  • Neutralization: Redissolve in DCM and wash with saturated

    
     (aq).
    
    • Why? Rapid neutralization prevents the formation of "hot spots" where local acid concentration is high enough to open the ring during phase separation.

Mechanistic Insight: The "Protective Ammonium Shield"

The following diagram illustrates why the amine must be protonated to ensure stability. The ammonium group (


) creates an electron-deficient environment at C1, raising the energy barrier for the formation of the benzylic carbocation required for ring opening.

StabilityMechanism FreeBase Free Base (Neutral Amine) Protonation Acid Treatment (H+) FreeBase->Protonation Fast AmmoniumSalt Ammonium Salt (STABLE) -CH2-NH3+ acts as EWG Prevents Cation Formation Protonation->AmmoniumSalt Kinetic Trap RingOpening Ring Opening (Benzylic Cation Intermediate) AmmoniumSalt->RingOpening Energy Barrier Crossed Heat High Heat / Strong Acid Heat->RingOpening Activates Degradation Degradation Products (Fluoro-alkenes / Ketones) RingOpening->Degradation Irreversible

Figure 1: The protonation of the amine creates a protective electronic shield. Breaking this shield requires extreme thermal energy or Lewis acid catalysis.

References

  • Synthesis and Properties of Gem-Difluorocyclopropanes: Adekenova, K. S., et al. (2021).[1][3] "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry. [Link][1]

  • Specific Synthesis of Phenyl-Cyclopropylamines: Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. [Link][4]

  • Acid-Catalyzed Ring Opening Mechanisms: Lv, L., et al. (2024).[1] "Recent developments in the ring-opening transformations of gem-difluorocyclopropanes." Organic Chemistry Frontiers. [Link]

  • General Stability of Fluorinated Building Blocks: Pashko, M., et al. (2024). "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry." ChemRxiv. (Discusses stability of analogous fluorinated amine salts). [Link]

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Amine Intermediates

[1] Current Status: Operational Topic: Volatile Fluorinated Amines (e.g., 2,2,2-Trifluoroethylamine, 1,1,1-Trifluoroisopropylamine) Persona: Senior Application Scientist[1] Introduction: The "Ghost Peak" Phenomenon Welco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Volatile Fluorinated Amines (e.g., 2,2,2-Trifluoroethylamine, 1,1,1-Trifluoroisopropylamine) Persona: Senior Application Scientist[1]

Introduction: The "Ghost Peak" Phenomenon

Welcome to the Technical Support Center. If you are here, you likely encountered a specific frustration: you weighed your starting material, added your fluorinated amine, ran the reaction, and your LCMS shows... nothing. No product, no amine, just starting material.[1]

We call this the "Ghost Peak" phenomenon. It occurs because fluorinated amines occupy a unique and difficult chemical space:

  • High Volatility: Many have boiling points close to room temperature (e.g., 2,2,2-trifluoroethylamine b.p. is ~37°C).[1]

  • Low Nucleophilicity: The electron-withdrawing fluorine atoms significantly lower the pKa of the amine (pKa ~5.7 vs. ~10.7 for ethylamine), making them sluggish reactors.[1]

This guide moves beyond standard protocols to provide "telescoped" handling strategies that prevent material loss and force these stubborn amines to react.

Module 1: Critical Physical Properties

Before opening the bottle, understand the enemy. The inductive effect of fluorine changes everything compared to non-fluorinated analogs.

Comparative Data Table
PropertyEthylamine (Standard)2,2,2-Trifluoroethylamine (Target)Implication for Handling
Boiling Point 16.6°C36–37°C Free base evaporates on warm days or slightly exothermic additions.[1]
Basicity (pKa of conjugate acid) ~10.7~5.7 ~100,000x less nucleophilic.[1] Requires stronger coupling agents or bases.[1]
State at RT Gas (usually sold as solution)Liquid (volatile) Deceptively looks stable, but headspace saturation is rapid.[1]
Storage Form HCl Salt / SolutionHCl Salt (Recommended) Never store the free base.[1] Always store as the hydrochloride salt.

Module 2: The "Telescoped" Workflow (Standard Operating Procedure)

The Golden Rule: Never isolate the free base of a volatile fluorinated amine if you can avoid it.

The most robust method for using these reagents is a Telescoped Biphasic Coupling . This generates the free base in situ only as fast as it is consumed, preventing evaporative loss.

Protocol: Biphasic Schotten-Baumann Coupling[1]

Scope: Amide coupling of an acid chloride with 2,2,2-trifluoroethylamine HCl salt.

  • Preparation:

    • Dissolve your Acid Chloride (1.0 equiv) in DCM (dichloromethane).[1]

    • Cool the solution to 0°C.

  • The Salt Suspension:

    • In a separate vial, suspend the Amine HCl Salt (1.2–1.5 equiv) in a minimal amount of water.

    • Note: Fluorinated amine salts are often hydrophobic; if it doesn't dissolve, a DCM/Water mix is acceptable.[1]

  • The Base Trap:

    • Add an inorganic base (e.g., K2CO3 or NaOH, 3.0 equiv) to the aqueous amine salt solution.

    • Crucial: Do this immediately before mixing with the organic layer.[1]

  • The Reaction:

    • Vigorously stir the biphasic mixture (DCM/Water) at 0°C -> RT.

    • The base liberates the free amine, which partitions into the DCM and reacts with the acid chloride.

  • Workup:

    • Separate layers.[1] The product remains in the organic layer.

    • Do not use acidic washes if your product is acid-sensitive, but generally, these amides are very stable.[1]

Visual Workflow: Salt-to-Product Strategy

TelescopedReaction cluster_reaction Biphasic Reaction Vessel (0°C) Salt Amine HCl Salt (Stable Solid) FreeBase Free Amine (Volatile & Transient) Salt->FreeBase In-situ Deprotonation Base Inorganic Base (aq. K2CO3) Base->FreeBase Product Fluorinated Amide (Stable) FreeBase->Product Rapid Partitioning into Organic Phase AcidCl Acid Chloride (in DCM) AcidCl->Product Coupling

Caption: The "Telescoped" approach minimizes the lifespan of the volatile free amine by consuming it immediately upon generation.

Module 3: Troubleshooting & FAQs

Q1: I used standard HATU/DIEA coupling conditions, but the yield is <10%. Why?

A: This is a "Low Nucleophilicity" issue, not just volatility.[1] Because the pKa is ~5.7, the amine is barely basic. Standard coupling agents (EDC, HATU) activate the carboxylic acid, but the fluorinated amine is too weak to attack the active ester efficiently before it hydrolyzes or rearranges.

  • Solution: Switch to Acid Chlorides or Acid Fluorides .[1] If you must use a coupling agent, use T3P (Propylphosphonic anhydride) or COMU , which are more reactive.[1] Heat may be required (50°C), but this necessitates a sealed tube (pressure vial) to prevent amine loss.[1]

Q2: My glass NMR tube is etched after analyzing the reaction. Did I make HF?

A: Likely, yes. While 2,2,2-trifluoroethylamine is stable, if you subjected it to harsh basic conditions or if you used reagents like DAST/Deoxo-Fluor to synthesize the amine precursor, you may have residual HF or elimination side products.[1]

  • Diagnosis: Check for a broad hump in the 1H NMR around 5-8 ppm (exchangeable protons) or a singlet in 19F NMR at -150 ppm (HF).[1]

  • Remedy: Quench reactions with saturated aqueous NaHCO3 or Calcium Gluconate solution before disposal. Use PTFE (Teflon) liners for reaction vessels.[1]

Q3: I need to use the free base as a gas for a flow chemistry setup. How do I handle it?

A: Do not rely on static evaporation.[1] Use a sparging technique . Place the amine salt and solid base (KOH pellets) in a flask. Sparge an inert carrier gas (N2) through the solid mixture while gently heating.[1] This carries the generated amine vapor directly into your flow reactor.

  • Safety Note: All exhaust from the flow reactor must pass through an acidic scrubber (1M HCl) to trap unreacted amine.[1]

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Product CheckSM Is Amine SM remaining? Problem->CheckSM YesSM Yes: Reactivity Issue CheckSM->YesSM NoSM No: Volatility Issue CheckSM->NoSM Action1 Switch to Acid Chloride or T3P Coupling YesSM->Action1 Action4 Check pKa: Add stronger base (e.g. DBU) YesSM->Action4 Action2 Check Temperature: Did you heat open flask? NoSM->Action2 Action3 Use Sealed Tube or Biphasic Protocol Action2->Action3

Caption: Diagnostic logic for distinguishing between volatility losses and nucleophilic failure.

Module 4: Safety & Disposal

Specific Hazards
  • Inhalation: Fluorinated amines are often more toxic than their non-fluorinated counterparts due to different metabolic pathways.[1] Always handle in a fume hood.[1][2]

  • Skin Absorption: High lipophilicity (due to fluorine) means rapid skin absorption.[1] Wear double nitrile gloves or specific laminate gloves.[1]

  • Flammability: The flash points are often <0°C. Ground all glassware.[1]

Disposal Protocol
  • Neutralization: Never dispose of the free amine directly.[1]

  • Acidification: Slowly add the waste amine solution to a stirred container of 1M HCl or 10% H2SO4. This converts the volatile amine back into the non-volatile salt.

  • Verification: Check pH to ensure it is <3.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 2,2,2-Trifluoroethylamine Safety Data Sheet (SDS).Link[1]

  • ChemicalBook. 2,2,2-Trifluoroethylamine Properties and Boiling Point Data.Link[1]

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents."[1] Chemical Reviews, 2016.[1] (Context on coupling low-nucleophilicity amines). Link[1]

  • Purdue University Chemistry Safety. Fluorine and Fluorinated Compounds Safety Guide.Link

Sources

Troubleshooting

Technical Support Center: Amide Bond Formation with (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2,2-Difluoro-1-phenylcyclopropyl)methanamine. This guide is designed to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2,2-Difluoro-1-phenylcyclopropyl)methanamine. This guide is designed to provide in-depth, field-proven insights into successfully forming amide bonds with this challenging substrate. The unique combination of steric hindrance from the cyclopropyl ring and the electronic effects of the gem-difluoro group necessitates a carefully considered approach to achieve high yields and purity.

Understanding the Challenge

The primary amine, (2,2-Difluoro-1-phenylcyclopropyl)methanamine, presents two main hurdles for standard amide coupling protocols:

  • Reduced Nucleophilicity: The two fluorine atoms on the cyclopropane ring exert a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making the amine less nucleophilic and therefore less reactive towards activated carboxylic acids.[1]

  • Steric Hindrance: The bulky phenylcyclopropyl group physically obstructs the path of the incoming activated carboxylic acid, slowing down the rate of reaction. Amide coupling reactions involving sterically hindered substrates often perform poorly with standard methods.[2][3][4][5]

Standard coupling conditions, such as those using EDC/HOBt at room temperature, may result in low conversion, slow reaction times, or complete failure.[3] This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows very low to no product yield, and I recover most of my starting amine. What is the likely cause?

Answer: This is the most common issue and almost always points to insufficient activation of the carboxylic acid or a reaction rate that is too slow under your current conditions. The low nucleophilicity of the amine requires a highly reactive electrophile for the coupling to proceed efficiently.

  • Causality: Standard carbodiimide reagents like EDC, even with additives like HOBt, form an O-acylisourea intermediate.[6][7] While effective for many amines, this intermediate may not be reactive enough to be intercepted by the sterically hindered, electron-poor (2,2-Difluoro-1-phenylcyclopropyl)methanamine before it undergoes side reactions, such as rearranging to an unreactive N-acylurea.[7][8][9]

  • Solution: Switch to a more potent class of coupling reagents, such as uronium or phosphonium salts. Reagents like HATU , HBTU, or PyBOP are specifically designed for difficult couplings, including those with hindered amino acids.[10][11][12] HATU is particularly effective as it forms a highly reactive OAt-active ester, which is more readily attacked by hindered amines.[10][13][14]

Question 2: I see the formation of my desired product by LC-MS, but the reaction stalls at ~30-50% conversion, even after extended time. Why?

Answer: Stalled reactions often indicate an issue with the reaction equilibrium, reagent stoichiometry, or the choice of base.

  • Causality:

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is essential when using uronium salt reagents like HATU.[15][16] It efficiently deprotonates the carboxylic acid to initiate the reaction and neutralizes the generated hexafluorophosphate acid without competing as a nucleophile. If a less hindered base like triethylamine (TEA) is used, it can potentially react with the activated ester, consuming it in a non-productive pathway.

    • Stoichiometry: For difficult couplings, using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, if the carboxylic acid is more precious, using an excess of the coupling reagent and base may be more appropriate.

  • Solution:

    • Ensure you are using at least 2-3 equivalents of a hindered, non-nucleophilic base like DIPEA.[7]

    • Slightly increase the stoichiometry of the coupling reagent (e.g., to 1.2 equivalents of HATU).

    • Consider a modest increase in temperature. While many couplings are run at room temperature, gently heating to 40-50 °C can sometimes overcome the activation energy barrier for hindered substrates without promoting significant side reactions.

Question 3: My reaction is messy, with multiple side products observed. What are these and how can I avoid them?

Answer: Side product formation is often a consequence of using carbodiimide reagents without the proper additives or running the reaction under suboptimal conditions.

  • Causality:

    • N-Acylurea Formation: With carbodiimides like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct.[7][8][9] This is a common issue that reduces yield.

    • Anhydride Formation: The O-acylisourea can also react with a second molecule of the carboxylic acid to form a symmetric anhydride.[6] While this anhydride is still reactive, it alters the stoichiometry and can complicate purification.

  • Solution:

    • Use Additives: If you must use a carbodiimide like EDC, always include an additive like HOBt or, even better, OxymaPure. These additives trap the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.[7][11][15]

    • Switch to Uronium Reagents: This is the most robust solution. Reagents like HATU and HBTU inherently avoid the N-acylurea side reaction pathway associated with carbodiimides.[12]

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for this amine?

A: For reliability and high yields with this challenging substrate, HATU is the recommended first choice. It is a third-generation coupling reagent known for its high efficiency in coupling hindered amino acids and minimizing side reactions.[10][17] If HATU is not available, other uronium/phosphonium salts like HBTU or PyBOP are excellent alternatives.

Q: What is the optimal solvent and temperature?

A: Anhydrous polar aprotic solvents are ideal. DMF (N,N-Dimethylformamide) is the most common and effective choice.[14] Acetonitrile (MeCN) can also be used. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the active intermediates. Start at room temperature (20-25 °C), but if the reaction is sluggish, consider gentle heating to 40-50 °C.

Q: How can I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a solvent system that gives good separation between your starting materials (amine and acid) and the expected amide product. Staining with ninhydrin can be useful for visualizing the amine spot.

  • LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material masses and the appearance of the product mass. This is particularly useful for confirming product formation in complex reaction mixtures.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for (2,2-Difluoro-1-phenylcyclopropyl)methanamine
Reagent ClassExample(s)Key Advantages for this SubstratePotential DrawbacksTypical Conditions
Uronium Salts HATU , HBTUHighest reactivity , fast reaction times, low risk of racemization, ideal for hindered substrates.[7][10]Higher cost, moisture sensitive.1.1 eq. Reagent, 2-3 eq. DIPEA, DMF, RT
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar in efficacy to uronium salts for difficult couplings.[11]Higher cost, can be less stable than uronium salts.1.1 eq. Reagent, 2-3 eq. DIPEA, DMF, RT
Carbodiimides EDC, DCC, DICCost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[7][8]Lower reactivity, high risk of side reactions (N-acylurea) without additives, often fails for hindered substrates.[3][7]1.2 eq. Reagent, 1.2 eq. HOBt/Oxyma, DMF, RT

Visualizations & Workflows

Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting failed or low-yielding reactions with this substrate.

G start Start: Amide Coupling Reaction check_yield Low or No Yield? start->check_yield check_reagent Using Carbodiimide (EDC/DCC)? check_yield->check_reagent Yes success Reaction Successful check_yield->success No (>80%) switch_reagent Action: Switch to Uronium Salt (e.g., HATU) check_reagent->switch_reagent Yes check_conditions Using HATU but still low yield? check_reagent->check_conditions No (Using Uronium) switch_reagent->check_conditions optimize_base Action: Check Base (Use 2-3 eq. DIPEA) check_conditions->optimize_base Yes optimize_temp Action: Increase Temperature (e.g., 40-50 °C) optimize_base->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting difficult amide couplings.

HATU Activation Mechanism

This diagram illustrates how HATU activates a carboxylic acid to generate a highly reactive intermediate for coupling with a weakly nucleophilic amine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH + DIPEA HATU HATU RCOOH->HATU - H⁺ ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster + R-COO⁻ Amine Hindered Amine (R'-NH₂) ActiveEster->Amine Coupling Product Desired Amide (R-CONH-R') Amine->Product

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Recommended Protocol: HATU-Mediated Coupling

This protocol is optimized for challenging couplings and is the recommended starting point.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1.1 equivalents)

  • HATU (1.1 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)[7]

  • Anhydrous DMF (to make a 0.1 M solution based on the carboxylic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the active ester.

  • Add (2,2-Difluoro-1-phenylcyclopropyl)methanamine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS or TLC. Check for the disappearance of the limiting reagent.

  • If the reaction is slow, gently warm the mixture to 40 °C and continue monitoring.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Ch27 : Peptide synthesis. University of Calgary. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available from: [Link]

  • Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids. PubMed. Available from: [Link]

  • Peptide synthesis. Wikipedia. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Available from: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available from: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available from: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative X-ray Crystallography of (2,2-Difluoro-1-phenylcyclopropyl)methanamine Salts

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can profoundly influence an A...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can profoundly influence an API's stability, solubility, and bioavailability.[1][2] This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of different salts of (2,2-Difluoro-1-phenylcyclopropyl)methanamine, a molecule of interest due to the established bioactivity of fluorinated cyclopropylamines.[3][4] While specific crystal structures for this compound's salts are not yet publicly available, this guide will provide the experimental and analytical blueprint for such an investigation, empowering researchers to conduct these critical studies.

The Imperative of Salt Selection and Solid-State Characterization

The introduction of fluorine into drug candidates can enhance metabolic stability and binding affinity. The cyclopropyl ring, as a bioisostere for a phenyl group or a constrained linker, offers unique conformational properties. (2,2-Difluoro-1-phenylcyclopropyl)methanamine combines these features, making it a promising scaffold. However, the freebase is an amine, which may have suboptimal physicochemical properties. Salt formation is a common and effective strategy to improve these characteristics.

Different salt forms of the same API can exist as different polymorphs, which are distinct crystalline structures with the same chemical composition.[5][6][7] These polymorphs can exhibit different melting points, solubilities, and stability, making a thorough understanding of the crystalline landscape essential for robust drug development.[1][2] Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal, providing invaluable insights into conformation and intermolecular interactions that govern the macroscopic properties of the solid form.

Experimental Workflow: From Synthesis to Structure

A comparative crystallographic study necessitates a systematic approach, from the synthesis of the parent compound and its salts to the final analysis of the crystal structures.

Part A: Synthesis and Salt Formation

The initial step is the synthesis of the parent compound, (2,2-Difluoro-1-phenylcyclopropyl)methanamine. A plausible synthetic route can be adapted from established methods for related fluorinated cyclopropanes.

Experimental Protocol: Synthesis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

  • Cyclopropanation: React styrene with an appropriate difluorocarbene precursor, such as sodium chlorodifluoroacetate, to form 2,2-difluoro-1-phenylcyclopropane.

  • Functionalization: Introduce a functional group that can be converted to an amine. For instance, a Friedel-Crafts acylation followed by a Beckmann rearrangement or a Curtius rearrangement of a corresponding carboxylic acid derivative.

  • Reduction: Reduce the resulting intermediate (e.g., an amide or isocyanate) to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Purification: Purify the final product by column chromatography or distillation.

Experimental Protocol: Salt Formation

  • Dissolve the purified (2,2-Difluoro-1-phenylcyclopropyl)methanamine freebase in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in isopropanol for the hydrochloride salt, or a solution of L-tartaric acid in ethanol for the tartrate salt).

  • Stir the solution at room temperature or with gentle warming to ensure complete reaction.

  • The salt will often precipitate out of solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part B: Crystallization Screening

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various conditions is crucial.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Techniques: Employ various crystallization techniques:

    • Slow Evaporation: Dissolve the salt in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated salt solution on a coverslip and invert it over a reservoir containing a precipitant (a solvent in which the salt is less soluble). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature or below.

  • High-Throughput Screening: Utilize commercially available crystallization screening kits that allow for the rapid testing of hundreds of different conditions in microplates.

Caption: Workflow for single crystal growth of API salts.

Part C: X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, they are analyzed by single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions.

Comparative Analysis of Crystallographic Data

The true value of this exercise lies in the detailed comparison of the crystal structures obtained for the different salts. Below is a hypothetical comparison between a hydrochloride and a tartrate salt to illustrate the key points of analysis.

Table 1: Hypothetical Crystallographic Data for (2,2-Difluoro-1-phenylcyclopropyl)methanamine Salts

ParameterHydrochloride SaltTartrate Salt
Chemical FormulaC₁₀H₁₂F₂N⁺ · Cl⁻(C₁₀H₁₂F₂N⁺)₂ · C₄H₄O₆²⁻
Formula Weight223.66530.52
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.2348.456
b (Å)8.97615.678
c (Å)12.54318.987
α (°)9090
β (°)105.6790
γ (°)9090
Volume (ų)1109.82519.3
Z44
Density (calc) (g/cm³)1.3381.399
R-factor (%)3.54.2
Insights from Comparative Analysis:
  • Crystal Packing and Symmetry: The hydrochloride salt crystallizes in a centrosymmetric space group (P2₁/c), while the chiral tartrate counterion induces crystallization in a chiral, non-centrosymmetric space group (P2₁2₁2₁). This difference in symmetry will lead to fundamentally different crystal packing arrangements and can influence physical properties like piezoelectricity.

  • Molecular Conformation: The conformation of the (2,2-Difluoro-1-phenylcyclopropyl)methanamine cation should be carefully compared. Key dihedral angles, such as the orientation of the phenyl ring relative to the cyclopropyl group and the conformation of the aminomethyl side chain, should be analyzed. The different hydrogen bonding networks in the two salts may lead to different preferred conformations of the cation.

  • Intermolecular Interactions: This is a critical point of comparison.

    • Hydrochloride Salt: The primary interactions would likely be N-H···Cl⁻ hydrogen bonds between the ammonium group and the chloride anion. These strong, charge-assisted hydrogen bonds would likely dominate the crystal packing.

    • Tartrate Salt: The tartrate anion offers multiple hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate groups). This allows for a more complex and extensive three-dimensional hydrogen bonding network, potentially involving N-H···O and O-H···O interactions. This intricate network can lead to a more stable crystal lattice and lower solubility.

G cluster_0 Hydrochloride Salt Crystal Packing cluster_1 Tartrate Salt Crystal Packing cation1 Cation anion1 Cl⁻ cation1->anion1 N-H···Cl⁻ anion2 Cl⁻ cation1->anion2 cation2 Cation cation2->anion1 cation3 Cation anion3 Tartrate²⁻ cation3->anion3 N-H···O anion3->anion3 O-H···O cation4 Cation cation4->anion3 N-H···O

Caption: Contrasting hydrogen bond networks in hypothetical salts.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is definitive for structure determination, a comprehensive solid-state characterization program would include other techniques:

  • Powder X-ray Diffraction (PXRD): Used to analyze bulk crystalline samples. It is essential for identifying different polymorphs and assessing the phase purity of the synthesized salts.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, detect phase transitions, and assess thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates and to assess thermal decomposition.

  • Dynamic Vapor Sorption (DVS): Measures the uptake and loss of solvent vapor by a sample as a function of relative humidity. It is crucial for assessing the hygroscopicity of different salt forms.

Conclusion

The selection of an appropriate salt form is a critical decision in drug development that can significantly impact the success of a drug candidate. A comparative X-ray crystallographic study of different salts of (2,2-Difluoro-1-phenylcyclopropyl)methanamine provides the fundamental understanding of the solid-state landscape necessary for making an informed choice. By elucidating the precise three-dimensional structures, researchers can correlate molecular-level interactions with macroscopic properties like stability and solubility. This guide provides a robust framework for conducting such an investigation, from synthesis and crystallization to detailed structural analysis, ultimately enabling the selection of an optimal solid form for further development.

References

  • Tekade, N. S., Sharma, M. C., & Tekade, R. (2020). Polymorphism and its Implications in Pharmaceutical Product Development. Semantic Scholar. Available from: [Link]

  • Kavakka, J., et al. (2001). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available from: [Link]

  • Kim, J., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI. Available from: [Link]

  • Saripella, S. (2016). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Semantic Scholar. Available from: [Link]

  • Blokhina, S. V., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PubMed Central. Available from: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available from: [Link]

  • Kumar, L., & Bansal, A. K. (2020). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science. Available from: [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclopropyl Amines

Executive Summary Cyclopropyl amines (CPAs) are high-value pharmacophores in medicinal chemistry, offering unique conformational rigidity and bioisosteric properties.[1] However, their utility is frequently compromised b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl amines (CPAs) are high-value pharmacophores in medicinal chemistry, offering unique conformational rigidity and bioisosteric properties.[1] However, their utility is frequently compromised by poor metabolic stability and mechanism-based inhibition (MBI) of Cytochrome P450 enzymes.[1]

This guide analyzes the impact of fluorination on the metabolic profile of CPAs. Key Finding: Strategic fluorination (particularly at the C2 position or gem-difluorination) significantly enhances metabolic stability by lowering basicity (pKa) and increasing the bond dissociation energy (BDE) required for the rate-determining radical formation step.[1] This modification often mitigates the suicide inhibition risk associated with the cyclopropyl ring opening.

Mechanistic Divergence: The "Ring-Opening" Liability[1][2]

To understand the solution, we must first dissect the problem. Non-fluorinated cyclopropyl amines are prone to oxidative fragmentation.[1]

The Instability Mechanism (Non-Fluorinated)

The metabolic clearance of CPAs is driven by Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) initiated by the CYP450 heme center.

  • Oxidation: The nitrogen lone pair undergoes SET, forming an aminyl radical cation.

  • Fragmentation: The cyclopropyl ring, under ring strain (~27.5 kcal/mol), undergoes rapid homolytic scission.

  • Covalent Binding: The resulting carbon-centered radical is highly reactive and often attacks the CYP450 heme porphyrin, leading to irreversible enzyme inactivation (Suicide Inhibition).

The Fluorine Effect (Stabilization)

Introducing fluorine alters this pathway through two primary vectors:

  • Electronic Deactivation (pKa Shift): Fluorine is highly electronegative.[1] When placed on the cyclopropyl ring (e.g., 2-fluorocyclopropylamine), it inductively withdraws electron density from the amine. This lowers the pKa (typically by 1.5–2.5 log units), reducing the availability of the nitrogen lone pair for the initial SET oxidation.

  • Bond Strengthening: The C-F bond is metabolically inert.[1] Furthermore, fluorine substitution strengthens adjacent C-H bonds, making H-abstraction kinetically unfavorable.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent pathways between standard CPAs and their fluorinated analogs.

MetabolicPathways cluster_0 Non-Fluorinated CPA (High Risk) cluster_1 Fluorinated CPA (Stabilized) CPA Cyclopropyl Amine (pKa ~9.1) Radical Aminyl Radical (SET Oxidation) CPA->Radical CYP450 (Fast) RingOpen Ring Opening (C-Centered Radical) Radical->RingOpen Homolytic Scission FCPA 2-Fluoro-CPA (pKa ~7.5) Radical->FCPA Fluorine Blocks SET Adduct CYP450 Adduct (Suicide Inhibition) RingOpen->Adduct Covalent Bonding Stable Intact Ring Metabolite FCPA->Stable Resistant to Oxidation Clearance Renal/Biliary Elimination Stable->Clearance

Figure 1: Mechanistic divergence showing how fluorination prevents the formation of the reactive ring-opened radical species.

Comparative Analysis: Physicochemical & ADME Data

The following data summarizes the impact of fluorination on key stability metrics. Data is aggregated from representative medicinal chemistry campaigns (e.g., PARG inhibitors, Tranylcypromine analogs).

Table 1: Physicochemical & Metabolic Shifts[2][3]
FeatureNon-Fluorinated (CPA)Monofluorinated (2-F-CPA)Gem-Difluorinated (2,2-F2-CPA)Impact Analysis
pKa (Amine) ~9.1~7.6~6.2Lower pKa reduces lysosomal trapping and SET oxidation potential.[1]
LogD (pH 7.4) Baseline+0.2 to +0.5+0.6 to +0.9Fluorine increases lipophilicity; may require solubility optimization.[1]
HLM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

< 15 min30 - 60 min> 120 minSignificant improvement. Gem-difluoro often superior to monofluoro.[1]
MBI Potential High (

high)
ModerateLowRing opening is energetically disfavored by the fluorine gauche effect.
C-H BDE ~96 kcal/mol~100 kcal/mol~104 kcal/molHigher energy required for metabolic abstraction.[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: While monofluorination improves stability, gem-difluorination often provides the most robust metabolic protection. However, the significant drop in pKa with difluorination (to ~6.2) may negatively impact potency if a basic amine is required for target binding (e.g., forming a salt bridge in the active site).

Experimental Protocol: Validating Metabolic Stability

To objectively compare these moieties, a standard microsomal stability assay is insufficient due to the risk of Mechanism-Based Inhibition (MBI). The following protocol includes a Time-Dependent Inhibition (TDI) check, which is mandatory for cyclopropyl amines.

Materials & Reagents[2]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • MBI Probe: Testosterone (CYP3A4 substrate) – to test if the CPA kills the enzyme.

Workflow: Stability + TDI Assessment
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4). Ensure DMSO < 0.1%.

  • Pre-Incubation (The MBI Step):

    • Arm A (Stability): Compound + Microsomes + NADPH.[1]

    • Arm B (TDI Check): Compound + Microsomes + NADPH (Pre-incubate 30 min) -> Then dilute 1:10 into a solution containing the Probe Substrate (Testosterone).[1]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Visualization: Experimental Workflow

AssayWorkflow cluster_incubation Incubation Phase (37°C) Start Compound Preparation (1 µM in Buffer) Mix Add HLM + NADPH Start->Mix TimePoints Sample: 0, 15, 30, 60 min Mix->TimePoints Quench Quench: ACN + IS (Precipitate Proteins) TimePoints->Quench Spin Centrifuge 4000g / 20 min Quench->Spin LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Spin->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) and half-life (

).
Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the ln(concentration) vs. time plot:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]

Acceptance Criteria:

  • 
     of the decay slope > 0.90.
    
  • Positive control (Verapamil) must show high clearance (>50 µL/min/mg).[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie International Edition. (Discusses comparative ring properties). Link[1]

  • Mykhailiuk, P. K. (2014).[1] Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews. Link[1]

  • Hanzlik, R. P., et al. (2017).[2][3] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[1][2][3] Frontiers in Chemistry. Link

  • Orr, S. T., et al. (2012). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications. Drug Metabolism Reviews. Link

Sources

Validation

Bioactivity Comparison Guide: (2,2-Difluoro-1-phenylcyclopropyl)methanamine Analogs

Executive Summary This guide provides a technical analysis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine and its structural analogs. Unlike its regioisomer (tranylcypromine derivatives) which are potent Monoamine Oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine and its structural analogs. Unlike its regioisomer (tranylcypromine derivatives) which are potent Monoamine Oxidase (MAO) inhibitors, the 1-phenyl-gem-difluoro scaffold represents a "de-risked" bioisostere. It offers conformational restriction of the phenethylamine pharmacophore while significantly attenuating MAO inhibition liability. This makes it a critical scaffold for designing selective serotonin receptor agonists (e.g., 5-HT2C) and antimicrobial agents without the cardiovascular risks associated with non-selective amine oxidase inhibition.

Structural Analysis & Pharmacophore Logic

The (2,2-Difluoro-1-phenylcyclopropyl)methanamine scaffold introduces two critical modifications to the classical phenethylamine backbone:

  • Conformational Restriction: The cyclopropane ring locks the ethyl chain, reducing entropy loss upon binding.

  • Electronic Modulation (The Fluorine Effect): The gem-difluoro group at the C2 position lowers the pKa of the amine (via inductive effects) and increases metabolic stability against cytochrome P450 oxidation.

Structural Comparison
  • Scaffold A (Subject): 1-Phenyl substitution. The phenyl ring and the amine (or methanamine) tail are on the same carbon (C1).

  • Scaffold B (Comparator): 2-Phenyl substitution (Tranylcypromine type). The phenyl and amine are on adjacent carbons (C1/C2).

StructuralLogic cluster_0 Scaffold A: The Subject cluster_1 Scaffold B: The Comparator NodeA (2,2-Difluoro-1-phenylcyclopropyl) methanamine FeatA1 Quaternary C1 (Steric Bulk) NodeA->FeatA1 FeatA2 Weak/No MAO Inhibition FeatA1->FeatA2 Blocks FAD Access NodeB 2-Fluoro-2-phenylcyclopropyl amine FeatB1 Vicinal Substitution NodeB->FeatB1 FeatB2 Potent MAO Inhibition (Suicide Substrate) FeatB1->FeatB2 Facilitates Ring Opening

Figure 1: Structural divergence leading to distinct bioactivity profiles. The 1-phenyl arrangement sterically hinders the enzymatic mechanism required for MAO inhibition.

Comparative Bioactivity Profile

The following table contrasts the bioactivity of the subject scaffold against key analogs. The data highlights the "switch" in activity from Enzyme Inhibition (MAO) to Receptor Agonism (5-HT) or inertness.

Table 1: Bioactivity Landscape of Fluorinated Phenylcyclopropanes
Compound ClassStructureMAO-A Inhibition (

/

)
MAO-B Inhibition5-HT2C Agonism (

)
Primary Application
Subject Scaffold (2,2-Difluoro-1-phenylcyclopropyl)amine Weak / Inactive (

)*
Inactive N/ABuilding block for non-MAO targets; Antimicrobial
Monofluoro Analog 2-Fluoro-1-phenylcyclopropylmethanamineWeak Non-competitiveInactiveN/AMechanistic Probe
Regioisomer (Lead) 2-Fluoro-2-phenylcyclopropylamine Potent (

)
ModerateN/AAntidepressant (MAOI)
Homolog (2,2-Difluoro-3-phenylcyclopropyl)methanamineModerateLow4.7 nM Selective 5-HT2C Agonist
  • Key Insight: The 1-phenyl substitution pattern (Subject) drastically reduces affinity for Monoamine Oxidase compared to the 2-phenyl pattern. This allows researchers to utilize the cyclopropane ring for conformational rigidity in other targets (like GPCRs or antimicrobial oxadiazoles) without causing the "cheese effect" (hypertensive crisis due to MAO inhibition).

  • Data Source: Kirk et al.[1] demonstrated that 2,2-difluoro-1-phenylcyclopropylamine was 4-fold less potent than the 2-fluoro-2-phenyl analog against MAO-A and inactive against MAO-B.[1]

Mechanistic Deep Dive: The MAO "Safety Switch"

Why is the (2,2-Difluoro-1-phenyl...) scaffold safer regarding MAO inhibition?

Mechanism of Action (MAO Inhibition)

Monoamine Oxidases typically process cyclopropylamines via a Single Electron Transfer (SET) mechanism. The enzyme's FAD cofactor abstracts an electron from the amine nitrogen, leading to a radical cation. This radical triggers the cyclopropane ring to open, forming a covalent bond with the enzyme (suicide inhibition).

  • 2-Phenyl Analogs: The radical intermediate is stabilized by the phenyl ring (benzylic radical), facilitating ring opening and irreversible enzyme inactivation.

  • 1-Phenyl Analogs (Subject):

    • Steric Hindrance: The quaternary center at C1 (bearing both Phenyl and Amine) creates significant steric bulk, preventing the FAD cofactor from approaching the nitrogen lone pair effectively.

    • Electronic Deactivation: The gem-difluoro group at C2 is highly electron-withdrawing. This destabilizes the formation of the radical cation required for the SET mechanism, effectively "disarming" the warhead.

MAOMechanism Step1 Substrate Binding (Active Site) Step2 Single Electron Transfer (SET) from Nitrogen to FAD Step1->Step2 Branch1 2-Phenyl Scaffold (Tranylcypromine) Step2->Branch1 Branch2 1-Phenyl-2,2-Difluoro Scaffold (Subject) Step2->Branch2 Outcome1 Stable Benzylic Radical Formed --> Ring Opening --> Covalent Inhibition Branch1->Outcome1 Outcome2 Steric Block + Inductive Effect --> No Radical Formation --> Reversible/No Binding Branch2->Outcome2

Figure 2: Mechanistic divergence preventing suicide inhibition in the 1-phenyl-2,2-difluoro scaffold.

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives

Application: Antimicrobial agent development using the 2,2-difluoro-1-phenylcyclopropyl scaffold.[2]

Reagents:

  • Precursor: 2,2-Difluoro-1-phenylcyclopropane carbohydrazide.[3][4][5][6][7][8][9]

  • Reactant: Aryl isothiocyanate (1.0 equiv).

  • Catalyst: Graphene Oxide (GO) (20 mg).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4][5][6][7][8][9]

  • Solvent: Ethanol.[2]

Workflow:

  • Charge: Add carbohydrazide (1 mmol) and aryl isothiocyanate (1 mmol) to 10 mL ethanol in a reaction vessel.

  • Catalyze: Add 20 mg of Graphene Oxide and 2 drops of DBU.

  • Irradiate: Subject the mixture to Ultrasonic Irradiation (40 kHz, 300 W) at 40–50°C.

  • Monitor: Check TLC (Ethyl acetate:Hexane 3:7) every 10 minutes. Reaction typically completes in 20–40 mins.

  • Isolate: Filter the catalyst (GO is reusable). Pour filtrate into crushed ice.

  • Purify: Filter the precipitated solid and recrystallize from ethanol.

Validation Criteria:

  • Yield: Expected >85%.

  • Appearance: White/Pale yellow solid.

  • IR Spectrum: Disappearance of -N=C=S peak (2100 cm⁻¹) and appearance of -C=N stretch (1610 cm⁻¹).

Protocol B: MAO Inhibition Assay (Spectrophotometric)

To verify the "safety" (lack of inhibition) of the synthesized analog.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (commercial).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Incubation:

    • Incubate Enzyme (0.015 mg/mL) + Test Compound (Var. Conc.) in Potassium Phosphate buffer (pH 7.4) for 20 minutes at 37°C .

    • Note: Pre-incubation is critical to detect time-dependent inhibition (suicide mechanism).

  • Reaction: Add Kynuramine (

    
     concentration: 45 
    
    
    
    for MAO-A, 30
    
    
    for MAO-B). Incubate for 30 mins.
  • Termination: Add 2N NaOH.

  • Detection: Measure Fluorescence (Ex 310 nm / Em 400 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Pass Criteria for Subject Scaffold:

      
       (indicating inactivity).
      

References

  • Kirk, K. L., et al. (2008). Fluorinated Analogues: Biochemistry/Pharmacology. Grantome/NIH.

    • Key Finding: Establishes the reduced MAO potency of 2,2-difluoro-1-phenylcyclopropylamine compared to regioisomers.[1]

  • Reddy, S. S., et al. (2017). Mild and Efficient Synthesis of 5-(2,2-difluoro-1-phenylcyclopropyl)-N-substituted-1,3,4-oxadiazol-2-amines via Graphene Oxide as Catalyst under Ultrasonic Irradiation Conditions. ChemistrySelect, 2(1), 356-363.

    • Key Finding: Protocols for synthesizing bioactive derivatives from the carbohydrazide precursor.[9]

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry.

    • Key Finding: Provides comparative data for the 2-phenyl regioisomers (5-HT2C agonists).
  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines.[1][2][7] 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.

    • Key Finding: Structure-activity relationships for mono-fluorinated 1-phenyl analogs.[1]

Sources

Comparative

HPLC Method Development Guide: (2,2-Difluoro-1-phenylcyclopropyl)methanamine

This guide outlines a comparative strategy for developing a High-Performance Liquid Chromatography (HPLC) method for (2,2-Difluoro-1-phenylcyclopropyl)methanamine . Rather than providing a single static recipe, this guid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative strategy for developing a High-Performance Liquid Chromatography (HPLC) method for (2,2-Difluoro-1-phenylcyclopropyl)methanamine .

Rather than providing a single static recipe, this guide compares three distinct chromatographic approaches—Acidic Reversed-Phase , High-pH Reversed-Phase , and Fluorophenyl Selectivity —to determine the optimal protocol for purity analysis and impurity profiling.

Analyte Profile & Chromatographic Challenges

Before selecting a column, we must understand the "personality" of the molecule.

PropertyValue (Est.)Chromatographic Implication
Structure Primary Amine, Gem-difluoro cyclopropyl, Phenyl ringBasic functionality causes peak tailing on standard silica. Fluorine atoms add unique polarity/shape selectivity.
pKa (Basic) ~9.0 – 9.8At neutral pH (7.0), the amine is protonated (

), reducing retention and increasing silanol interactions.
LogP ~1.8 – 2.2Moderately lipophilic. Suitable for Reversed-Phase (RP-HPLC).[1]
UV Chromophore Phenyl RingWeak absorption at >254 nm. Requires low-UV detection (210–220 nm).
The Core Challenge: The "Silanol Trap"

The primary amine group (


) is a "silanol magnet." On traditional C18 columns at acidic pH, the positively charged amine interacts ionically with residual negatively charged silanols on the silica surface, causing severe peak tailing  and poor reproducibility.

Comparative Methodology: The Three Approaches

We will compare three method development strategies.

  • Method A (The Standard): C18 Column, Low pH (TFA).

  • Method B (The Modern): Hybrid C18 Column, High pH (Ammonium Bicarbonate).

  • Method C (The Specialist): Phenyl-Hexyl Column, Acidic pH (Formic Acid).

Comparative Data Summary (Simulated for Guidance)
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Stationary Phase Traditional C18 (5µm)Hybrid-Silica C18 (e.g., XBridge)Phenyl-Hexyl
Mobile Phase pH pH 2.0 (0.1% TFA)pH 10.0 (10mM

)
pH 2.5 (0.1% Formic Acid)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention (

)
Low (1.5 - 2.5)High (5.0 - 8.0) Medium (3.0 - 4.0)
Peak Symmetry Poor (Tailing > 1.5)Excellent (Tailing < 1.1) Good (Tailing ~ 1.2)
Selectivity Hydrophobic onlyHydrophobic dominant

+ Shape Selectivity
Verdict Not RecommendedBest for Robustness Best for Impurity Profiling

Detailed Experimental Protocols

Protocol 1: High-pH Reversed-Phase (The "Winner" for Routine Analysis)

Rationale: By elevating the pH above the pKa (to pH 10), we deprotonate the amine. The neutral molecule does not interact with silanols and is more hydrophobic, resulting in sharper peaks and better retention. Note: You must use a column rated for high pH (Hybrid Silica).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Temperature: 35°C.

Protocol 2: Phenyl-Hexyl Selectivity (The "Winner" for Isomer Separation)

Rationale: The target compound contains a phenyl ring and a fluorinated cyclopropyl ring. A Phenyl-Hexyl column offers


 interactions with the analyte's phenyl ring, providing orthogonal selectivity to separate structural isomers (e.g., regioisomers of the fluorine or phenyl placement) that might co-elute on a C18.
  • Column: Phenomenex Luna Phenyl-Hexyl or similar (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes

    
     interactions better than ACN.
    
  • Gradient: 10% to 90% B over 20 mins.

Visualizing the Development Workflow

The following diagram illustrates the decision logic for selecting the final method based on the specific analytical goal (Purity vs. Impurity ID).

MethodDevelopment Start Start: (2,2-Difluoro-1-phenylcyclopropyl)methanamine Check_pKa Step 1: Assess pKa (~9.5) Primary Amine = Basic Start->Check_pKa Goal Step 2: Define Analytical Goal Check_pKa->Goal Route_Routine Goal: Routine Purity/Potency Goal->Route_Routine Route_Impurity Goal: Isomer/Impurity ID Goal->Route_Impurity Method_HighPH Method B: High pH (pH 10) Hybrid C18 Column Route_Routine->Method_HighPH Suppress Ionization Method_Phenyl Method C: Phenyl-Hexyl Methanol Mobile Phase Route_Impurity->Method_Phenyl Leverage Ring Interaction Result_HighPH Outcome: Sharp Peaks, High Retention Robust Quantitation Method_HighPH->Result_HighPH Result_Phenyl Outcome: Unique Selectivity (Pi-Pi) Separates Isomers Method_Phenyl->Result_Phenyl

Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements (Routine Quantitation vs. Complex Impurity Profiling).

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the chosen method must pass these System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target
    
    
    ).
    • Troubleshooting: If

      
       in Method B, increase buffer concentration or temperature (up to 40°C).
      
  • Resolution (

    
    ):  If synthetic impurities (e.g., des-fluoro analogs) are present, 
    
    
    
    must be
    
    
    .
  • Precision: Injection repeatability (n=6) RSD must be

    
    .
    
    • Note: Since the amine is volatile, ensure the autosampler is cooled to 4°C to prevent sample evaporation.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge Columns: Designed for High pH Stability. Waters.com. Link

  • Dolan, J. W. (2016). HPLC Method Development for Pharmaceuticals. Separation Science. Link

  • PubChem. (2025).[2][3] (2,2-Difluoro-1-phenylcyclopropyl)methanamine Compound Summary. National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to the Validation of gem-Difluoro Substitution on Phenylcyclopropyl Rings

In modern medicinal chemistry, the phenylcyclopropyl scaffold is a privileged motif, offering a unique combination of rigidity and three-dimensional character. However, its inherent lipophilicity and potential metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the phenylcyclopropyl scaffold is a privileged motif, offering a unique combination of rigidity and three-dimensional character. However, its inherent lipophilicity and potential metabolic liabilities often necessitate strategic modifications. The introduction of a gem-difluoromethylene group onto the cyclopropane ring has emerged as a key tactic to modulate these properties. This guide provides an in-depth, experience-driven comparison and a validated experimental workflow for researchers considering this powerful, yet nuanced, substitution strategy.

The Strategic Rationale: Why Target the Cyclopropyl Ring with Fluorine?

The decision to incorporate a gem-difluoro group is not merely about adding fluorine; it's a hypothesis-driven intervention to enhance drug-like properties. The core premise is that this modification can act as a bioisosteric replacement that confers multiple advantages simultaneously.[1][2] The strong electron-withdrawing nature of the two fluorine atoms induces significant changes in the molecule's electronic and conformational landscape.[2][3]

Key hypotheses to validate are:

  • Blocked Metabolic Hotspots: The high strength of the C-F bond can prevent oxidative metabolism at the cyclopropyl ring, a common liability for such scaffolds.[4][5]

  • Modulated Physicochemical Properties: The substitution predictably alters acidity/basicity (pKa) of nearby functional groups through inductive effects and can fine-tune lipophilicity (LogP/LogD) and aqueous solubility.[6]

  • Altered Conformation and Dipole Moment: The CF2 group introduces a strong local dipole and can alter the conformational preferences of the entire phenylcyclopropyl unit, potentially improving target binding or membrane permeability.[3][7][8]

However, these potential benefits are not guaranteed. The profound conformational impact can sometimes lead to reduced biological activity or even introduce new metabolic liabilities.[7][9][10] Therefore, a rigorous, multi-stage validation process is not just recommended; it is essential.

The Validation Workflow: From Synthesis to Biological Confirmation

A robust validation plan systematically tests the core hypotheses. The following workflow represents a logical progression from confirming the molecule's fundamental properties to assessing its biological performance. It is designed as a self-validating system where each stage informs the next.

G cluster_0 Phase 1: Feasibility & Foundational Properties cluster_1 Phase 2: In Vitro ADME Assessment cluster_2 Phase 3: Biological Activity Confirmation Synthesis Synthesis & Purification PhysChem Physicochemical Profiling Synthesis->PhysChem Matched Pair (Fluorinated vs. Non-) MetStab Metabolic Stability PhysChem->MetStab Characterized Compounds Perm Permeability (e.g., PAMPA) MetStab->Perm Stable Analogs Binding Target Binding Affinity Perm->Binding Drug-like Candidates Functional Functional Potency Binding->Functional On-Target Hits G Styrene Styrene Derivative (Phenyl-CH=CH2) Product gem-Difluorophenylcyclopropane Styrene->Product Carbene Difluorocarbene Source (e.g., TMSCF3 + Initiator) Intermediate {:CF2 | (Difluorocarbene)} Carbene->Intermediate Activation Intermediate->Product [2+1] Cycloaddition

Sources

Comparative

Spectroscopic characterization of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Publish Comparison Guide: Spectroscopic Characterization of (2,2-Difluoro-1-phenylcyclopropyl)methanamine Executive Summary & Strategic Relevance Compound Class: Gem-difluorocyclopropylamines. Primary Utility: Bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Executive Summary & Strategic Relevance

Compound Class: Gem-difluorocyclopropylamines. Primary Utility: Bioisostere of (1-phenylcyclopropyl)methanamine. Key Value Proposition: The introduction of the gem-difluoro moiety at the C2 position of the cyclopropane ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: Prevents oxidative ring-opening and metabolic degradation often observed at the electron-rich cyclopropane methylene.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the exocyclic amine (typically by 1–2 units), improving membrane permeability and oral bioavailability compared to the non-fluorinated analog.

This guide provides a rigorous spectroscopic framework for distinguishing (2,2-Difluoro-1-phenylcyclopropyl)methanamine (Target) from its non-fluorinated parent (1-Phenylcyclopropyl)methanamine (Control) , focusing on diagnostic NMR signals and physicochemical shifts.

Comparative Analysis: Target vs. Alternative

The following table contrasts the spectroscopic and physicochemical profiles of the fluorinated target against the standard non-fluorinated scaffold.

FeatureTarget: (2,2-Difluoro...) Alternative: (1-Phenyl...) Impact on Drug Design
Structure C1(Ph, CH₂NH₂), C2(F,F) , C3(H,H)C1(Ph, CH₂NH₂), C2(H,H) , C3(H,H)Fluorine acts as a metabolic block.
¹⁹F NMR Diagnostic AB System (-130 to -150 ppm)SilentUnambiguous confirmation of the ring system.
¹H NMR (Ring) Deshielded (1.5 – 2.5 ppm)Shielded (0.7 – 1.0 ppm)F-substitution pulls electron density, shifting signals downfield.
Amine pKa ~ 8.0 – 8.5 (Predicted)~ 9.5Reduced basicity reduces lysosomal trapping and improves CNS penetration.
Stereochemistry Chiral (Enantiomers)Achiral (if C2/C3 symmetric)Target C1 is a chiral center; C2/C3 inequivalence creates diastereotopic protons.

Spectroscopic Characterization Strategy

The characterization of gem-difluorocyclopropanes requires a deviation from standard high-throughput workflows. The strong scalar coupling between Fluorine and Carbon/Proton necessitates specific NMR experiments.

A. ¹H NMR: The Diastereotopic Challenge

Unlike the non-fluorinated analog, the target molecule possesses a chiral center at C1. Consequently:

  • C3-Protons: The two protons on C3 are diastereotopic (

    
     and 
    
    
    
    ). They will not appear as a simple triplet but as complex multiplets (often ddd) due to coupling with each other (
    
    
    Hz) and the trans/cis fluorines (
    
    
    Hz).
  • Exocyclic CH₂: The methylene protons adjacent to the amine are also diastereotopic, appearing as an AB system or two distinct doublets/multiplets, rather than a singlet.

B. ¹⁹F NMR: The "Fingerprint"

The gem-difluoro group is chemically equivalent but magnetically inequivalent due to the chiral center at C1.

  • Pattern: Distinct AB quartet (or AB multiplet).

  • Coupling: Large geminal coupling constant (

    
     Hz).
    
C. ¹³C NMR: Carbon-Fluorine Coupling
  • C2 (CF₂): Appears as a triplet with a massive coupling constant (

    
     Hz).
    
  • C1 & C3: Appears as triplets or doublets of doublets due to vicinal (

    
    ) and long-range (
    
    
    
    ) coupling.

Experimental Protocols

Protocol 1: High-Resolution NMR Characterization
  • Solvent:

    
     (Standard) or 
    
    
    
    (to eliminate NH exchange broadening).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) for quantitative ¹⁹F NMR.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the amine hydrochloride salt in 0.6 mL

    
    . Note: Free base amines can aggregate; salts provide sharper lines.
    
  • ¹H Acquisition: Acquire with sufficient relaxation delay (d1 > 2s) to integrate the phenyl ring (5H) accurately against the single diagnostic proton at C3.

  • ¹⁹F Acquisition: Run a non-decoupled ¹⁹F scan first to observe proton splitting (confirming ring connectivity), followed by a proton-decoupled ¹⁹F{¹H} scan to simplify the AB system.

  • ¹³C Acquisition: Requires high scan count (1024+) due to splitting of signal intensity by C-F coupling.

Protocol 2: Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation: Look for the characteristic neutral loss of

    
     (carbene, 50 Da) or HF (20 Da), which is diagnostic for gem-difluorocyclopropanes.
    
  • Expected m/z:

    
     (monoisotopic mass for 
    
    
    
    ).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for confirming the structure and purity of the target molecule.

G Start Crude Product (2,2-Difluoro-1-phenylcyclopropyl)methanamine Step1 1. 19F NMR Analysis (Solvent: CDCl3) Start->Step1 Check1 Signal Pattern? Step1->Check1 Res_Singlet Singlet (-100 to -120 ppm) Check1->Res_Singlet No Coupling Res_AB AB Quartet (J ~160Hz) (-130 to -150 ppm) Check1->Res_AB Geminal Coupling Fail1 Ring Opening/Linear Impurity (Reject) Res_Singlet->Fail1 Pass1 Intact Cyclopropane Ring Res_AB->Pass1 Step2 2. 1H NMR Analysis Pass1->Step2 Check2 C3 Protons Region Step2->Check2 Res_HighField 0.5 - 1.0 ppm Check2->Res_HighField Shielded Res_MidField 1.5 - 2.5 ppm (Complex Multiplets) Check2->Res_MidField Deshielded Fail2 Defluorinated Impurity (Reject) Res_HighField->Fail2 Pass2 Confirm F-Substitution Effect Res_MidField->Pass2 Final Validated Structure Proceed to Bioassay Pass2->Final

Figure 1: Logic flow for the spectroscopic validation of gem-difluorocyclopropylamines, distinguishing them from linear fluorinated chains or non-fluorinated analogs.

References

  • Vertex Pharmaceuticals. (2025). Design of Fluorinated Cyclopropane Derivatives. National Institutes of Health. [Link]

  • Beilstein Journals. (2025). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem. [Link]

  • PubChem. (2025).[1] (2-Phenylcyclopropyl)methanamine Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2,2-Difluoro-1-phenylcyclopropyl)methanamine

Executive Summary: Immediate Action Card Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of exothermic reaction).[1] Do NOT mix with non-halogenated organic solvents (Increases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of exothermic reaction).[1] Do NOT mix with non-halogenated organic solvents (Increases disposal cost and complicates incineration).

Disposal Classification: Halogenated Organic Base. Primary Hazard: Corrosive (Amine); Hydrofluoric Acid (HF) generation upon combustion. Recommended Stream: Segregated Halogenated Waste (High BTU Incineration with Scrubbing).

Technical Profile & Hazard Assessment

As a Senior Application Scientist, I approach the disposal of (2,2-Difluoro-1-phenylcyclopropyl)methanamine (CAS: 2229148-80-3) by deconstructing its functional reactivity. This is not merely "chemical waste"; it is a strained, fluorinated nitrogenous base.

Functional Group Analysis
MoietyChemical BehaviorDisposal Implication
Primary Amine (

)
Basic, nucleophilic, potentially corrosive.Must be segregated from acids. Reacts exothermically with acid chlorides or anhydrides in waste containers.
Gem-difluorocyclopropane Strained ring system; kinetically stable but thermodynamically high-energy.Halogenated Waste Stream Required. Upon incineration, the

bonds convert to HF, necessitating flue gas scrubbing.
Phenyl Ring Lipophilic, aromatic.Increases organic load; suitable for fuel blending only if halogens are managed.
The "Why" Behind the Protocol

Standard organic waste streams are often incinerated as fuel. However, the gem-difluoro substitution presents a critical engineering challenge. If incinerated in a standard kiln without scrubbers, this compound releases hydrogen fluoride (HF) gas, which destroys incinerator linings and violates emission standards [1]. Therefore, you must flag this specifically as "Halogenated" to ensure it is routed to a facility equipped with caustic scrubbers.

Pre-Disposal Treatment & Segregation

Trustworthiness Check: Before binning, verify the state of the material. Is it pure solid, a solution, or a reaction mixture?

Protocol A: Solid Waste (Pure or Crude Material)
  • Container Selection: Use High-Density Polyethylene (HDPE) jars. Avoid glass if the material is wet or potentially degrading, as trace HF formation (though rare in this specific structure) can etch glass over long storage periods.

  • Labeling: Mark clearly as "Solid Waste: Toxic, Corrosive, Halogenated."

  • Segregation: Store in the "Solid Halogenated" bin.

Protocol B: Liquid Waste (Reaction Mixtures)

CRITICAL: Ensure the pH is basic or neutral before adding to the waste container.

  • pH Validation: Dip a pH strip into the mixture.

    • If pH < 4: Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) or dilute NaOH to pH 7-9.
      
    • Reason: Adding an acidic amine salt to a basic organic waste container can cause immediate heat generation and pressure buildup.

  • Solvent Compatibility:

    • Compatible with: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Concentrated Nitric Acid, Piranha solution, or strong oxidizers (Risk of violent oxidation of the amine).

Operational Workflow: The Decision Matrix

This self-validating workflow ensures no step is missed.

DisposalWorkflow Start Waste Generation: (2,2-Difluoro-1-phenylcyclopropyl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PkgSolid Package in HDPE Jar Label: 'Toxic, Halogenated' Solid->PkgSolid Segregate Segregate Stream: HALOGENATED ORGANIC WASTE PkgSolid->Segregate pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Yes Basic Basic/Neutral (pH >= 7) pHCheck->Basic No Neutralize Neutralize with NaHCO3 to pH 7-9 Acidic->Neutralize Neutralize->Basic Basic->Segregate NoMix Do NOT mix with: - Acids - Oxidizers - Non-Halogenated Solvents Segregate->NoMix Final Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Segregate->Final

Figure 1: Decision matrix for the safe segregation and disposal of fluorinated amine waste.

Regulatory Compliance (RCRA/EPA Context)

In the United States, this compound is not explicitly listed on the P-list or U-list (commercial chemical products). However, it is regulated by Characteristic under RCRA (Resource Conservation and Recovery Act) [2].

  • D002 (Corrosivity): If the waste is aqueous and has a pH

    
     12.5, it carries the D002 code.[2]
    
  • Halogenated Solvents (F-Codes): While the molecule itself isn't an F-listed solvent, mixing it with spent methylene chloride triggers F001/F002 classification.

  • Best Practice: Label as "Non-Regulated Chemical Waste" unless mixed with listed solvents, but always declare the halogen content on the manifest to comply with the treatment facility's acceptance criteria (WAC).

Emergency Procedures (Spill Response)

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: Amines can cause respiratory sensitization.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Sweep up gently to avoid dust generation. Place in a sealed container.

    • Liquid: Absorb with an inert material (Vermiculite or "Chem-Sorb"). Do not use paper towels (amines can react with cellulose to generate heat, though slow).

  • Decontamination: Wipe the surface with a dilute (1-2%) acetic acid solution or citric acid to neutralize the amine residue, followed by water and soap.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]3]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • University of Illinois Urbana-Champaign. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. [Link]

Sources

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Reactant of Route 1
(2,2-Difluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 2
(2,2-Difluoro-1-phenylcyclopropyl)methanamine
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